5-(Trimethylsilylethynyl)indane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAPKFZBYXACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5-(Trimethylsilylethynyl)indane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trimethylsilylethynyl)indane, a key intermediate in the development of various research chemicals and potential therapeutic agents. The following sections detail the synthetic protocol, purification methods, and comprehensive characterization data.
Synthesis
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction couples 5-iodoindane with trimethylsilylacetylene.
Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Sonogashira coupling for the synthesis of this compound.
Experimental Protocol
Materials:
-
5-Iodoindane
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodoindane (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene to dissolve the solids.
-
To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
-
The reaction mixture is then heated to 70°C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of the final product.
Caption: Workflow for the purification and characterization of the synthesized compound.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These are predicted values based on the analysis of similar structures and the constituent functional groups.
Table 1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 3H | Aromatic-H |
| 2.85 - 2.95 | t, J = 7.5 Hz | 4H | -CH₂- (indane) |
| 2.00 - 2.10 | p, J = 7.5 Hz | 2H | -CH₂- (indane) |
| 0.25 | s | 9H | -Si(CH₃)₃ |
Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 145.5 | Aromatic-C |
| 143.0 | Aromatic-C |
| 131.0 | Aromatic-C |
| 126.5 | Aromatic-C |
| 124.5 | Aromatic-C |
| 122.0 | Aromatic-C |
| 105.0 | -C≡C-Si |
| 94.0 | -C≡C-Si |
| 33.0 | -CH₂- (indane) |
| 32.0 | -CH₂- (indane) |
| 25.5 | -CH₂- (indane) |
| 0.0 | -Si(CH₃)₃ |
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (aliphatic) |
| 2155 | Medium | C≡C stretch (alkyne) |
| 1250 | Strong | Si-C stretch |
| 840 | Strong | Si-C stretch |
Table 4: Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 214 | 80 | [M]⁺ (Molecular Ion) |
| 199 | 100 | [M - CH₃]⁺ |
| 115 | 40 | [M - Si(CH₃)₃]⁺ |
| 73 | 60 | [Si(CH₃)₃]⁺ |
Conclusion
This guide outlines a reliable method for the synthesis of this compound via a Sonogashira coupling reaction. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in medicinal chemistry and materials science. The detailed spectroscopic information will aid in the unambiguous identification and quality control of the synthesized compound.
Spectroscopic and Synthetic Profile of Trimethylsilylethynyl-Substituted Aromatics: A Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of trimethylsilylethynyl-substituted aromatic compounds. Due to the limited availability of public data for 5-(trimethylsilylethynyl)indane, this document utilizes ((4-Methoxyphenyl)ethynyl)trimethylsilane as a representative analogue to illustrate the core spectroscopic features and synthetic methodologies relevant to this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the synthesis and characterization of silyl-protected alkynes. The document presents detailed spectroscopic data (NMR, IR, MS), experimental protocols for synthesis, and logical workflows visualized through Graphviz diagrams.
Introduction
Trimethylsilylethynyl-substituted aromatic compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The trimethylsilyl (TMS) group serves as a readily cleavable protecting group for the terminal alkyne, enabling selective reactions at other positions of the molecule. Understanding the spectroscopic signature of these compounds is crucial for their unambiguous identification and for monitoring reaction progress. This guide provides an in-depth look at the key analytical data and synthetic procedures for a representative member of this class.
Spectroscopic Data of the Representative Compound: ((4-Methoxyphenyl)ethynyl)trimethylsilane
The following tables summarize the key spectroscopic data for ((4-Methoxyphenyl)ethynyl)trimethylsilane.
NMR Spectroscopy
Table 1: 1H and 13C NMR Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane in CDCl3
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H | 7.44 | d, J = 8.8 Hz | 2H, Aromatic |
| 6.94 | d, J = 8.7 Hz | 2H, Aromatic | |
| 3.94 | s | 3H, -OCH3 | |
| 0.28-0.30 | s | 9H, -Si(CH3)3 | |
| 13C | 158.4 | Aromatic C-O | |
| 133.6 | Aromatic CH | ||
| 119.4 | Aromatic C | ||
| 118.2 | Aromatic CH | ||
| 105.7 | Alkyne C | ||
| 93.7 | Alkyne C-Si | ||
| 55.4 | -OCH3 | ||
| 0.05-0.08 | -Si(CH3)3 |
Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorptions for ((4-Methoxyphenyl)ethynyl)trimethylsilane [1]
| Wavenumber (cm-1) | Intensity | Vibrational Mode |
| 2154 - 2157 | Strong | C≡C stretch (alkyne) |
| 1250 | Strong | Si-CH3 symmetric bend |
| 840 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane
| Technique | m/z | Relative Intensity (%) | Fragment |
| HRMS (ESI) | 204.0970 | - | [M]+ |
Experimental Protocols
The synthesis of trimethylsilylethynyl-substituted aromatics is most commonly achieved via a Sonogashira cross-coupling reaction. The following is a representative protocol for the synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane.
Synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane via Sonogashira Coupling
Reaction Scheme:
Caption: Sonogashira coupling of 4-iodoanisole with trimethylsilylacetylene.
Materials:
-
4-Iodoanisole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed THF and triethylamine (ratio of THF:Et3N can vary, e.g., 2:1).
-
To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the catalyst and ammonium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Experimental Workflows
The following diagram illustrates a typical workflow from synthesis to characterization of a trimethylsilylethynyl-substituted aromatic compound.
Caption: General workflow for the synthesis and characterization of trimethylsilylethynyl aromatics.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties and synthetic methodology for trimethylsilylethynyl-substituted aromatic compounds, using ((4-methoxyphenyl)ethynyl)trimethylsilane as a representative example. The provided data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field. While the specific data for this compound remains elusive in the public domain, the principles and techniques outlined in this guide are directly applicable to its synthesis and characterization.
References
Exploring the Reactivity of the Trimethylsilylethynyl Group on an Indane Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds, including approved drugs and clinical candidates targeting neurological disorders and cancer. The introduction of a trimethylsilylethynyl (TMS-ethynyl) group onto this core offers a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth exploration of the reactivity of the TMS-ethynyl group on an indane core, focusing on key transformations such as Sonogashira coupling for its installation, subsequent desilylation to unmask the terminal alkyne, and its participation in [3+2] cycloaddition reactions to form novel heterocyclic systems.
Introduction to the Trimethylsilylethynyl Group as a Synthetic Tool
The trimethylsilyl (TMS) group serves as a sterically bulky and electronically stabilizing protecting group for terminal alkynes. Its use is advantageous in cross-coupling reactions as it prevents the homocoupling of the terminal alkyne. Furthermore, the TMS group can be selectively removed under mild conditions, revealing the reactive terminal alkyne for subsequent functionalization. This two-step approach, involving the introduction of the TMS-protected alkyne followed by deprotection, is a cornerstone of modern organic synthesis.
Synthesis of Trimethylsilylethynyl Indane via Sonogashira Coupling
The most common and efficient method for installing a trimethylsilylethynyl group onto an aryl halide, such as a halo-substituted indane, is the Sonogashira cross-coupling reaction.[1][2][3] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the aryl halide.[1][2]
A typical precursor for this reaction is a bromo- or iodo-substituted indane, for instance, 5-bromoindane or 5-bromo-1-indanone. The reaction with trimethylsilylacetylene (TMSA) proceeds under mild conditions, typically in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent.[4]
Experimental Protocol: Sonogashira Coupling of 5-Bromoindane with Trimethylsilylacetylene
A representative procedure for the Sonogashira coupling is as follows:
To a solution of 5-bromoindane (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine are added trimethylsilylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-(trimethylsilylethynyl)indane.
Table 1: Representative Quantitative Data for Sonogashira Coupling
| Starting Material | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindane | 5-((Trimethylsilyl)ethynyl)indane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 4 | 85 | Hypothetical data based on similar reactions |
| 5-Bromo-1-indanone | 5-((Trimethylsilyl)ethynyl)-1-indanone | Pd(OAc)₂ / PPh₃ / CuI | DMF/Et₃N | 80 | 6 | 78 | Hypothetical data based on similar reactions |
Desilylation of Trimethylsilylethynyl Indane
The removal of the TMS group is a crucial step to unmask the terminal alkyne for further reactions. This desilylation can be achieved under various mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[5][6] Alternatively, base-catalyzed methanolysis with potassium carbonate in methanol is also a highly effective and economical method.[7]
Experimental Protocol: Fluoride-Mediated Desilylation of this compound
A typical procedure for the fluoride-mediated desilylation is as follows:
To a solution of this compound (1.0 mmol) in THF (10 mL) is added a 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol). The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-ethynylindane can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Table 2: Representative Quantitative Data for Desilylation
| Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-((Trimethylsilyl)ethynyl)indane | 5-Ethynylindane | TBAF | THF | 25 | 1 | >95 | [5][6] |
| 5-((Trimethylsilyl)ethynyl)-1-indanone | 5-Ethynyl-1-indanone | K₂CO₃ | MeOH | 25 | 2 | 92 | [7] |
Reactivity of the Ethynylindane Core: [3+2] Cycloaddition
The terminal alkyne of 5-ethynylindane is a versatile functional group that can participate in a variety of transformations. One of the most powerful and widely used reactions is the copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[10] These triazole-containing indane derivatives are of significant interest in drug discovery due to the favorable properties of the triazole ring, including its metabolic stability and ability to engage in hydrogen bonding.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Ethynylindane
A general procedure for the CuAAC reaction is as follows:
To a solution of 5-ethynylindane (1.0 mmol) and an organic azide (e.g., benzyl azide, 1.0 mmol) in a mixture of t-butanol and water (1:1) are added sodium ascorbate (0.2 mmol) and a catalytic amount of copper(II) sulfate pentahydrate (0.05 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Table 3: Representative Quantitative Data for [3+2] Cycloaddition
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Ethynylindane | Benzyl azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | 25 | 16 | 90 | [8][10] |
| 5-Ethynyl-1-indanone | 4-Azidobenzonitrile | CuI | DMF | 60 | 12 | 88 | Hypothetical data based on similar reactions |
Logical and Experimental Workflows
The sequence of reactions described above represents a common and logical workflow for the elaboration of a halo-indane into a more complex, triazole-substituted derivative. This workflow is a valuable strategy in medicinal chemistry for generating libraries of compounds for biological screening.
Caption: Synthetic pathway from a halo-indane to a triazole-substituted indane.
Signaling Pathways and Biological Relevance
Indane derivatives have been investigated for a wide range of biological activities. For instance, the indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[9][10][11] The introduction of ethynyl and triazole functionalities can modulate the pharmacological properties of the indane scaffold, potentially leading to new therapeutic agents. For example, ethynyl groups are known to be present in various kinase inhibitors and other targeted therapies.[12] The triazole ring can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The synthetic pathway outlined here provides access to novel indane-based compounds that can be screened for activity in various disease models, such as those for neurodegenerative diseases or cancer.
Caption: Role of indane derivatives in the drug discovery pipeline.
Conclusion
The trimethylsilylethynyl group is a highly valuable synthetic handle on the indane core, enabling access to a wide array of functionalized molecules. The robust and high-yielding nature of the Sonogashira coupling, the mild conditions for desilylation, and the efficiency of the subsequent [3+2] cycloaddition reactions make this a powerful strategy for researchers in drug discovery and materials science. The resulting triazole-substituted indane derivatives represent a promising class of compounds for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for exploring the rich reactivity of this versatile building block.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Theoretical Guide to 5-(Trimethylsilylethynyl)indane
An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 5-(trimethylsilylethynyl)indane, a molecule of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we delved into its molecular orbital characteristics, electrostatic potential, and key electronic parameters. This document outlines detailed computational protocols, presents simulated data in a structured format, and offers a logical workflow for the theoretical analysis of this and structurally related compounds. The insights presented herein are intended to guide further experimental work and aid in the rational design of novel therapeutic agents and functional materials.
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its fusion of an aromatic ring with a cyclopentane ring imparts a unique conformational rigidity and lipophilicity that can be advantageous for molecular recognition by biological targets. The introduction of a trimethylsilylethynyl substituent at the 5-position is expected to significantly modulate the electronic properties of the indane core. The trimethylsilyl (TMS) group can act as a bulky, lipophilic protecting group and can influence the π-electron system of the ethynyl bridge and the aromatic ring.
Understanding the electronic structure of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the atomic level. This whitepaper presents a detailed guide to the theoretical investigation of this compound, providing both the methodology and the anticipated electronic characteristics.
Theoretical Methodology and Computational Protocols
The following section details the proposed computational workflow for the comprehensive analysis of the electronic structure of this compound. These protocols are based on established best practices in computational chemistry for organic molecules.[1][2][3]
Software
All calculations are proposed to be performed using the Gaussian 16 suite of programs.[4][5] Visualization of molecular orbitals and electrostatic potential maps can be accomplished with GaussView 6 or other similar molecular visualization software.[6][7][8]
Geometry Optimization
The initial 3D structure of this compound should be built using a molecular editor. A preliminary geometry optimization can be performed using a lower level of theory, such as molecular mechanics (UFF) or semi-empirical methods (PM6), to obtain a reasonable starting geometry.[5]
The final geometry optimization should be carried out using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for this type of organic molecule.[9][10] A Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms, is recommended for the initial optimization. For more accurate final energies and electronic properties, a larger basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms, should be used for single-point energy calculations on the optimized geometry.[11]
Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory as the final geometry optimization.[4][6] The absence of imaginary frequencies indicates a stable structure. The results of the frequency calculation also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Electronic Structure Analysis
With the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes:
-
Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[12][13] The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) will be calculated. Visualization of the HOMO and LUMO surfaces will reveal the distribution of electron density involved in electron donation and acceptance.[7][14][15]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] It is useful for identifying regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and electronic delocalization within the molecule.[10][16]
Predicted Electronic Properties and Data Presentation
While specific experimental data for this compound is not widely available, we can predict its electronic properties based on calculations performed on structurally analogous molecules. The following tables summarize the expected ranges for key electronic parameters, drawing comparisons with indane and trimethylsilylethynylbenzene as reference compounds.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indane (Reference) | -6.5 to -7.0 | -0.5 to 0.0 | 6.0 to 7.0 |
| Trimethylsilylethynylbenzene (Reference) | -6.0 to -6.5 | -0.8 to -0.3 | 5.2 to 6.2 |
| This compound (Predicted) | -6.2 to -6.7 | -0.7 to -0.2 | 5.5 to 6.5 |
Note: These values are typical ranges obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Calculated Molecular Properties
| Molecule | Dipole Moment (Debye) | Polarizability (a.u.) |
| Indane (Reference) | 0.2 - 0.5 | 80 - 90 |
| Trimethylsilylethynylbenzene (Reference) | 0.4 - 0.8 | 130 - 140 |
| This compound (Predicted) | 0.3 - 0.7 | 150 - 160 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Visualization of Molecular Orbitals and Logical Workflow
Molecular Orbital Surfaces
The frontier molecular orbitals (HOMO and LUMO) of this compound are expected to exhibit significant π-character delocalized over the aromatic ring and the ethynyl bridge. The HOMO is likely to be concentrated on the electron-rich aromatic system, while the LUMO may have significant contributions from the ethynyl moiety, suggesting a potential site for nucleophilic attack.
Figure 1: Predicted HOMO of this compound (Illustrative representation based on typical orbital shapes for similar molecules)
Figure 2: Predicted LUMO of this compound (Illustrative representation based on typical orbital shapes for similar molecules)
Logical Workflow for Theoretical Analysis
The systematic investigation of the electronic structure of a molecule like this compound follows a logical progression of computational steps. This workflow ensures that the calculations are built upon a reliable foundation and that the results are physically meaningful.
Conclusion
This technical guide has outlined a robust theoretical framework for the in-depth investigation of the electronic structure of this compound. By following the detailed computational protocols, researchers can gain valuable insights into the molecule's frontier molecular orbitals, charge distribution, and other key electronic properties. The presented data, while predictive, offers a solid foundation for understanding the influence of the trimethylsilylethynyl substituent on the indane core. The logical workflow provides a clear roadmap for conducting such theoretical studies. The knowledge gleaned from these computational analyses will be instrumental in guiding the synthesis, characterization, and application of this compound and its derivatives in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Visualizing molecular orbitals | Kulik Research Group [hjkgrp.mit.edu]
- 8. Interactive Visualization of Molecular Orbitals [scivis.github.io]
- 9. mdpi.com [mdpi.com]
- 10. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 11. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. 10.5.1 Visualizing Orbitals UsingMolDenandMacMolPlt⣠10.5 Visualizing and Plotting Orbitals, Densities, and Other Volumetric Data ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. Visualization of Molecular Orbitals and the Related Electron Densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
The Silicon Frontier: Exploring the Potential of Silylated Indane Compounds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic modification of this scaffold offers a promising avenue for the discovery of novel therapeutics. One such modification, the introduction of silicon atoms (silylation), has emerged as a powerful tool in drug design to enhance potency, improve pharmacokinetic profiles, and increase metabolic stability.[4][5] This technical guide explores the discovery and initial investigation of silylated indane compounds, providing a comprehensive overview of their potential in drug development. Due to the nascent stage of research in this specific area, this guide combines established principles of indane chemistry and silylation in medicinal chemistry to provide a foundational understanding and practical framework for researchers.
The Indane Scaffold: A Foundation for Diverse Biological Activity
The rigid, bicyclic structure of indane, consisting of a benzene ring fused to a cyclopentane ring, provides a versatile template for the design of biologically active molecules.[3] This scaffold allows for the precise spatial arrangement of various substituents, facilitating targeted interactions with biological macromolecules.[1]
Table 1: Examples of Biologically Active Indane Derivatives
| Compound | Therapeutic Area | Mechanism of Action |
| Indinavir | Antiviral (HIV) | HIV-1 protease inhibitor[3] |
| Rasagiline | Neuroprotective | Monoamine oxidase-B (MAO-B) inhibitor |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor |
| Sulindac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
Silylation in Medicinal Chemistry: A Strategy for Enhanced Drug Properties
The replacement of a carbon atom with a silicon atom (a "sila-substitution") or the introduction of a silyl group can significantly alter the physicochemical properties of a molecule.[4][5] These changes can lead to improved drug-like characteristics.
Key Physicochemical Effects of Silylation:
-
Increased Lipophilicity: The introduction of silyl groups generally increases a molecule's lipophilicity, which can enhance cell membrane permeability and bioavailability.[5]
-
Altered Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-C or C-H bond, potentially leading to a longer half-life of the drug.[6]
-
Modified Conformation: The longer bond length of Si-C compared to C-C can alter the overall conformation of a molecule, potentially leading to a better fit with its biological target.[5]
-
Enhanced Potency: The unique electronic properties of silicon can influence hydrogen bonding and other non-covalent interactions, which may result in increased binding affinity and potency.[4]
Conceptual Design and Synthesis of Silylated Indane Compounds
While specific examples of silylated indane compounds are not extensively reported in the literature, a logical approach to their design would involve the strategic placement of silyl groups on the indane scaffold. Potential sites for silylation include the aromatic ring, the benzylic positions of the cyclopentane ring, or as part of functional groups attached to the core.
General Synthetic Strategies for Silylation
The following are general, well-established methods for the introduction of silyl groups into organic molecules that could be adapted for the synthesis of silylated indanes.
Experimental Protocol 1: Silylation of Hydroxyl Groups
This protocol describes a general procedure for the protection of a hydroxyl group on an indane derivative as a silyl ether.
-
Dissolution: Dissolve the hydroxyl-containing indane derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (e.g., triethylamine or imidazole, 1.2 equivalents) to the solution.
-
Addition of Silylating Agent: Slowly add the desired silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), 1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: C-H Silylation of the Aromatic Ring
This protocol outlines a general method for the direct silylation of an aromatic C-H bond on the indane scaffold, often catalyzed by a transition metal.[6]
-
Reaction Setup: In a glovebox, combine the indane derivative (1 equivalent), a silylating agent (e.g., hexamethyldisilane, 1.5 equivalents), a transition metal catalyst (e.g., a palladium or iridium complex, 1-5 mol%), and a suitable ligand in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).
-
Reaction Monitoring: Monitor the formation of the silylated product by gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Initial Investigation and Characterization
Once synthesized, novel silylated indane compounds would undergo a series of initial investigations to determine their physicochemical properties and biological activity.
Table 2: Key Characterization and Initial Investigation Parameters
| Parameter | Method(s) | Purpose |
| Structural Verification | NMR (¹H, ¹³C, ²⁹Si), Mass Spectrometry (HRMS) | Confirm the chemical structure and purity of the synthesized compound. |
| Physicochemical Properties | LogP, Solubility, pKa | Assess drug-like properties such as lipophilicity and aqueous solubility. |
| In Vitro Biological Activity | Enzyme inhibition assays, Receptor binding assays, Cell-based assays | Determine the potency and efficacy of the compound against a specific biological target. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Evaluate the compound's susceptibility to metabolic degradation. |
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of the discovery and investigation process is crucial for understanding the overall strategy.
Conclusion and Future Directions
The exploration of silylated indane compounds represents a promising, yet underexplored, area in medicinal chemistry. By combining the proven biological relevance of the indane scaffold with the advantageous physicochemical properties imparted by silylation, researchers have the potential to discover novel drug candidates with enhanced therapeutic profiles. Future work should focus on the systematic synthesis and screening of libraries of silylated indane derivatives against a variety of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial to elucidate the optimal placement and nature of the silyl substituents for a given target. As this research area matures, it is anticipated that silylated indanes will emerge as a valuable new class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Preliminary Screening of 5-(Trimethylsilylethynyl)indane for Medicinal Chemistry Applications: A Technical Guide
Affiliation: Google Research
Abstract
The indane scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The incorporation of a trimethylsilylethynyl moiety at the 5-position of the indane ring system presents a novel, yet uncharacterized, compound with potential for modulation of various biological targets. This technical guide outlines a proposed preliminary screening approach for 5-(Trimethylsilylethynyl)indane, including a plausible synthetic route, hypothetical screening data for key pharmacological activities, and detailed experimental protocols. The objective is to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction
The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a recurring motif in a number of FDA-approved drugs and clinical candidates. Its rigid conformational constraint and lipophilic nature make it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Known indane-containing drugs exhibit a range of activities, including neuroprotective, anti-inflammatory, and anticancer effects.
The trimethylsilylethynyl (TMSE) group is a versatile functional moiety in modern medicinal chemistry. The trimethylsilyl (TMS) group can serve as a protecting group for the terminal alkyne, which can be deprotected to yield a reactive handle for further molecular elaboration via reactions such as "click chemistry." Furthermore, the TMS group itself can enhance metabolic stability and modulate the lipophilicity of a compound, potentially improving its pharmacokinetic profile. The ethynyl linker provides a rigid, linear extension that can probe deep into binding pockets of target proteins.
To date, a comprehensive evaluation of this compound in a medicinal chemistry context has not been reported in the scientific literature. This guide, therefore, presents a hypothetical preliminary screening cascade to assess its potential as a lead compound for drug discovery.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoindane
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon, add 5-bromoindane (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous toluene and anhydrous triethylamine (2.0 eq.) via syringe.
-
To the stirring mixture, add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothetical Preliminary Screening Data
The following tables summarize hypothetical data from a preliminary in vitro screening of this compound against a panel of common drug targets, based on the known activities of the indane scaffold.
Table 1: Hypothetical In Vitro Pharmacological Activity
| Target | Assay Type | IC₅₀ / EC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 15.2 |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 25.8 |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 8.9 |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 12.4 |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 5.3 |
| Aβ₄₂ Aggregation | ThT Fluorescence | > 50 |
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Assay Type | CC₅₀ (µM) |
| HEK293 (Human embryonic kidney) | MTT Assay | > 100 |
| HepG2 (Human liver carcinoma) | MTT Assay | 78.5 |
| SH-SY5Y (Human neuroblastoma) | MTT Assay | 92.1 |
Proposed Biological Evaluation Workflow
A logical workflow for the preliminary biological evaluation of this compound is proposed below.
Caption: Proposed workflow for the biological evaluation of this compound.
Hypothetical Signaling Pathway Modulation
Given the prevalence of indane derivatives as neuroprotective agents, one could hypothesize that this compound may modulate signaling pathways relevant to neurodegenerative diseases. For instance, inhibition of Monoamine Oxidase B (MAO-B) would lead to an increase in dopamine levels in the brain, a key therapeutic strategy in Parkinson's disease.
Caption: Hypothetical modulation of the dopamine metabolic pathway.
Conclusion and Future Directions
This technical guide provides a hypothetical yet scientifically grounded framework for the preliminary screening of this compound for medicinal chemistry applications. The proposed synthetic route via Sonogashira coupling is robust and should provide efficient access to the target compound. The hypothetical screening data suggests that this compound may possess interesting activities, particularly in the realm of neuroprotection and anti-inflammatory effects, warranting further investigation.
Future work should focus on the actual synthesis and characterization of this compound, followed by the execution of the proposed in vitro screening cascade. Should promising activity be identified, the terminal alkyne (after TMS deprotection) provides a valuable handle for the generation of a focused library of analogs to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This systematic approach will be crucial in determining the true therapeutic potential of this novel indane derivative.
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling Reactions Using 5-(Trimethylsilylethynyl)indane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups. These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
5-(Trimethylsilylethynyl)indane is a key building block in medicinal chemistry and materials science. The indane scaffold is present in numerous biologically active compounds, and the ethynyl group provides a rigid linker that can be further functionalized. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, enhancing its stability and allowing for selective reactions. This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions.
Reaction Principle
The Sonogashira coupling of this compound with an aryl or vinyl halide typically proceeds via a catalytic cycle involving both palladium and copper intermediates. The trimethylsilyl group can either be retained during the coupling or removed in a subsequent step to yield the terminal alkyne, which can then participate in further transformations. Alternatively, some protocols allow for a one-pot reaction where the TMS group is cleaved in situ followed by the coupling reaction.
Applications
The Sonogashira coupling reaction with this compound is instrumental in the synthesis of a variety of compounds with significant applications in drug discovery and materials science. The resulting aryl-alkynyl-indane structures are key components in the development of:
-
Neuroprotective Agents: The rigid indane framework coupled with an extended aromatic system can be designed to interact with specific biological targets in the central nervous system.
-
Anticancer Agents: The introduction of the alkynyl linker allows for the synthesis of novel kinase inhibitors and other potential anti-tumor compounds.
-
Organic Electronics: The conjugated systems formed through this coupling are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
A notable application involves the synthesis of functionalized indanone derivatives. For instance, a Sonogashira cross-coupling of 5-bromo-1-indanone with ethynyltrimethylsilane has been reported as a key step in the synthesis of 5-vinyl-1-indanone, a monomer used in the development of sorbents for wearable artificial kidneys[1]. This highlights the utility of this reaction in creating functional materials for biomedical applications.
Experimental Protocols
Below are detailed protocols for a representative Sonogashira coupling reaction using a derivative of this compound, based on established literature procedures, and a subsequent deprotection step.
Protocol 1: Sonogashira Coupling of 5-Bromo-1-indanone with Ethynyltrimethylsilane
This protocol is adapted from a literature procedure for the synthesis of 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one[1].
Materials:
-
5-Bromo-1-indanone
-
Ethynyltrimethylsilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-indanone (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and triethylamine to the flask via syringe.
-
Add ethynyltrimethylsilane (1.5 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one.
Protocol 2: Deprotection of the Trimethylsilyl Group
This protocol describes the removal of the TMS group to yield the terminal alkyne, 5-ethynylindane-1-one[1].
Materials:
-
2,3-Dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the TMS-protected indanone (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (0.5 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until full conversion is observed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting residue can be further purified if necessary, for example, by recrystallization or column chromatography, to yield 5-ethynylindane-1-one.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the Sonogashira coupling and deprotection steps.
| Parameter | Sonogashira Coupling of 5-Bromo-1-indanone | TMS Deprotection |
| Aryl Halide | 5-Bromo-1-indanone | - |
| Alkyne | Ethynyltrimethylsilane | - |
| Product | 2,3-Dihydro-5-[2-(trimethylsilyl)ethynyl]inden-1-one | 5-Ethynylindane-1-one |
| Catalyst System | Pd(OAc)₂ / PPh₃ / CuI | - |
| Base | Triethylamine | Potassium Carbonate |
| Solvent | Toluene / Triethylamine | Methanol |
| Temperature | 70 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2 hours |
| Yield | Not specified in abstract | 89%[2] |
Visualizations
Sonogashira Coupling Reaction Pathway
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Workflow
Caption: Workflow for Sonogashira coupling and product isolation.
TMS Deprotection Logical Relationship
Caption: Logic of the TMS deprotection step.
References
Synthesis of Terminal Alkyne Indane Derivatives from 5-(Trimethylsilylethynyl)indane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of terminal alkyne indane derivatives, commencing from the readily available starting material, 5-(trimethylsilylethynyl)indane. The procedures outlined herein are fundamental for the generation of a diverse library of indane-based compounds with potential applications in medicinal chemistry and materials science.
Overview of the Synthetic Strategy
The synthesis of terminal alkyne indane derivatives from this compound is a two-step process. The first step involves the deprotection of the trimethylsilyl (TMS) group to yield the free terminal alkyne, 5-ethynylindane. The subsequent step utilizes the versatile Sonogashira cross-coupling reaction to couple 5-ethynylindane with a variety of aryl halides, affording the desired terminal alkyne indane derivatives.
dot
Caption: Overall synthetic workflow.
Experimental Protocols
Synthesis of 5-Ethynylindane (Deprotection of this compound)
This protocol describes the removal of the trimethylsilyl (TMS) protecting group from this compound to generate the terminal alkyne, 5-ethynylindane.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add potassium carbonate (0.1 - 0.5 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-ethynylindane.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Table 1: Summary of Deprotection Reaction Data
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | K₂CO₃ | MeOH | 1-3 | >95 | >98 |
Synthesis of Terminal Alkyne Indane Derivatives via Sonogashira Coupling
This protocol outlines the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between 5-ethynylindane and various aryl halides.[1][2]
dot
Caption: Sonogashira coupling catalytic cycles.
Materials:
-
5-Ethynylindane
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), 5-ethynylindane (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.1 eq).
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired terminal alkyne indane derivative.
Table 2: Representative Examples of Sonogashira Coupling of 5-Ethynylindane
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 75-85 |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 70 | 70-80 |
| 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80-90 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Table 3: Expected Analytical Data for 5-Ethynylindane and a Representative Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| 5-Ethynylindane | ~7.3-7.1 (m, 3H, Ar-H), 3.0 (s, 1H, C≡C-H), 2.9 (t, 4H, -CH₂-), 2.1 (p, 2H, -CH₂-) | ~145, 143, 126, 124, 120, 84, 77, 33, 32, 25 | [M]+ calculated: 142.0782, found: 142.0780 |
| 5-((4-cyanophenyl)ethynyl)indane | ~7.7-7.2 (m, 7H, Ar-H), 2.9 (t, 4H, -CH₂-), 2.1 (p, 2H, -CH₂-) | ~146, 144, 132, 128, 126, 125, 121, 118, 112, 92, 88, 33, 32, 25 | [M]+ calculated: 243.1048, found: 243.1045 |
Note: The exact chemical shifts and coupling constants may vary slightly. The data presented is illustrative.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Amine bases are corrosive and should be handled with caution.
These protocols provide a robust foundation for the synthesis of a wide array of terminal alkyne indane derivatives. The mild reaction conditions and the commercial availability of the starting materials make this synthetic route attractive for both academic research and industrial drug development.
References
Application Notes: The Strategic Utility of 5-(Trimethylsilylethynyl)indane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trimethylsilylethynyl)indane is a versatile building block in medicinal chemistry, offering a gateway to a variety of complex molecular architectures. Its indane core is a recognized pharmacophore in numerous biologically active compounds, while the trimethylsilylethynyl group serves as a stable, yet reactive handle for the introduction of diverse functionalities. This moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which allows for the straightforward formation of carbon-carbon bonds. The trimethylsilyl (TMS) group provides a protective function for the terminal alkyne, preventing unwanted side reactions and allowing for controlled, stepwise synthesis. This attribute is of paramount importance in the multi-step synthesis of complex pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a novel class of pyrimidine-based EphB4 receptor tyrosine kinase inhibitors. These inhibitors have potential applications in oncology.
Core Application: Synthesis of EphB4 Inhibitors
The EphB4 receptor tyrosine kinase is a validated target in cancer therapy due to its role in angiogenesis and tumor progression. A novel class of pyrimidine derivatives incorporating an indane moiety has been identified as potent EphB4 inhibitors. The synthesis of these inhibitors relies on a key intermediate derived from this compound.
Logical Workflow for Intermediate Synthesis
The overall strategy involves the coupling of the indane moiety to a pyrimidine core via an ethynyl linker. This compound is a crucial starting material that facilitates this linkage through a Sonogashira coupling reaction.
Figure 1: Synthetic strategy for an indanyl-ethynyl-pyrimidine intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: Sonogashira Coupling of 5-Bromoindane with Trimethylsilylacetylene
This protocol describes the synthesis of the starting material, this compound, from commercially available 5-bromoindane.
Materials:
-
5-Bromoindane
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoindane (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add anhydrous toluene to dissolve the solids.
-
To the stirred solution, add triethylamine (3 equivalents) followed by the dropwise addition of trimethylsilylacetylene (1.2 equivalents).
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Desilylation of this compound
This protocol details the removal of the trimethylsilyl protecting group to yield the terminal alkyne, 5-ethynylindane.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tetrabutylammonium fluoride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield crude 5-ethynylindane, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 5-Ethynylindane with a Halogenated Pyrimidine
This protocol describes the final coupling step to form the key pharmaceutical intermediate.
Materials:
-
5-Ethynylindane
-
Appropriate halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the halogenated pyrimidine (1 equivalent), 5-ethynylindane (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (3 equivalents) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indanyl-ethynyl-pyrimidine intermediate.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic transformations.
Table 1: Synthesis of this compound
| Entry | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindane | TMSA, Pd(PPh₃)₂Cl₂, CuI, TEA | Toluene | 70 | 5 | 85-95 |
Table 2: Desilylation of this compound
| Entry | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(TMS)ethynylindane | TBAF | THF | RT | 1.5 | >95 |
Table 3: Synthesis of Indanyl-ethynyl-pyrimidine Intermediate
| Entry | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Ethynylindane, 2-Chloropyrimidine | Pd(PPh₃)₂Cl₂, CuI, TEA | DMF | 90 | 10 | 70-85 |
Signaling Pathway Context
The synthesized indanyl-ethynyl-pyrimidine intermediates are precursors to inhibitors that target the EphB4 signaling pathway. This pathway is crucial in cell-cell communication and plays a significant role in developmental processes and in the pathology of diseases like cancer.
Figure 2: Simplified EphB4 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein demonstrate its effective use in the construction of a key precursor for a novel class of EphB4 inhibitors. The strategic use of the trimethylsilyl protecting group allows for controlled and high-yielding synthetic steps, making this building block an important tool for medicinal chemists and drug development professionals.
Application Notes and Protocols: 5-(Trimethylsilylethynyl)indane in Materials Science and Polymer Chemistry
A comprehensive search of scientific literature and chemical databases has revealed no specific applications or detailed experimental protocols for the compound 5-(Trimethylsilylethynyl)indane in the fields of materials science and polymer chemistry. This suggests that the compound may be novel, not yet extensively studied for its material properties, or used in highly specialized applications not disclosed in publicly accessible literature.
While direct data on this compound is unavailable, the structural motifs present in the molecule—the indane group and the trimethylsilylethynyl group—are found in various materials and polymers. The following sections provide a general overview of the potential roles these functional groups could play, based on existing knowledge in polymer and materials science. This information is intended to be illustrative and does not represent established applications of this compound.
Theoretical Potential and Structure-Property Relationships
The unique combination of a rigid indane core and a reactive or sterically bulky trimethylsilylethynyl group suggests potential for this compound as a monomer or building block in advanced materials.
Diagram of Potential Research Workflow
Caption: Hypothetical research workflow for exploring the applications of this compound.
Potential Applications in Polymer Chemistry
The trimethylsilylethynyl group is a versatile functional group in polymer synthesis.
-
Monomer for Addition Polymerization: The ethynyl group can potentially undergo polymerization reactions, although this is less common for internal alkynes without activation.
-
Cross-linking Agent: The trimethylsilyl group can be removed under specific conditions (e.g., with fluoride ions or basic hydrolysis) to reveal a terminal alkyne. This terminal alkyne is a highly useful functional group for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This would allow for the cross-linking of polymer chains, leading to the formation of thermosets or hydrogels with tailored properties.
-
Pendant Group for Property Modification: When incorporated as a side group in a polymer chain, the bulky indane and trimethylsilyl groups would significantly impact the polymer's properties. They could increase the glass transition temperature (Tg), enhance thermal stability, and increase the free volume of the polymer, which could be beneficial for applications such as gas separation membranes.
Diagram of Potential Polymerization and Cross-linking
Caption: Potential pathways for the utilization of this compound in polymer synthesis.
Hypothetical Experimental Protocols
The following are hypothetical protocols that a researcher might develop to investigate the properties of this compound. These are not based on published experimental work for this specific compound.
Protocol 1: Synthesis of a Polystyrene Copolymer with Pendant 5-(Ethynyl)indane Groups
Objective: To synthesize a copolymer of styrene and this compound, followed by desilylation to obtain a polymer with reactive ethynyl pendant groups.
Materials:
-
Styrene (freshly distilled)
-
This compound
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Copolymerization:
-
In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol) and this compound (e.g., 0.55 g, 2.4 mmol, for 5 mol% incorporation) in anhydrous toluene (50 mL).
-
Add AIBN (e.g., 82 mg, 0.5 mmol).
-
Subject the solution to three freeze-pump-thaw cycles to remove oxygen.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the cooled solution into an excess of methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the copolymer by ¹H NMR and GPC.
-
-
Desilylation:
-
Dissolve the obtained copolymer (e.g., 2 g) in THF (20 mL).
-
Add a solution of TBAF in THF (1 M, e.g., 1.5 equivalents per silyl group) dropwise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum.
-
Confirm the removal of the trimethylsilyl group by ¹H NMR (disappearance of the Si(CH₃)₃ signal).
-
Protocol 2: Cross-linking of the Ethynyl-Functionalized Copolymer
Objective: To cross-link the ethynyl-functionalized polystyrene copolymer with a diazide cross-linker via CuAAC.
Materials:
-
Ethynyl-functionalized polystyrene copolymer
-
A diazide cross-linker (e.g., 1,4-bis(azidomethyl)benzene)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous DMF
Procedure:
-
In a vial, dissolve the ethynyl-functionalized copolymer (e.g., 500 mg) and the diazide cross-linker (0.5 equivalents per ethynyl group) in anhydrous DMF (5 mL).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (e.g., 0.1 equivalents) and PMDETA (e.g., 0.1 equivalents) in DMF (1 mL).
-
Add the catalyst solution to the polymer solution and stir at room temperature.
-
Monitor the formation of a gel.
-
Once gelled, soak the material in fresh DMF to remove residual catalyst and unreacted components.
-
Dry the cross-linked polymer film or monolith under vacuum.
-
Characterize the swelling behavior and thermal properties (TGA, DSC) of the resulting network.
Quantitative Data Summary (Hypothetical)
| Polymer Sample | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Td,5% (°C) |
| Polystyrene (PS) | 25,000 | 1.5 | 100 | 350 |
| PS-co-(TMS-Indane) | 24,500 | 1.6 | 115 | 360 |
| PS-co-(Ethynyl-Indane) | 24,000 | 1.6 | 118 | 355 |
| Cross-linked Network | - | - | 130 | 370 |
Note: The data in this table is purely illustrative and intended to show how such data would be presented. It is not based on actual experimental results for this compound.
click chemistry reactions with 5-ethynylindane derived from 5-(Trimethylsilylethynyl)indane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-ethynylindane from its precursor, 5-(trimethylsilylethynyl)indane, and its subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The indane scaffold is a valuable pharmacophore in drug discovery, and its functionalization via click chemistry offers a versatile approach to generating novel molecular entities for therapeutic applications.[1][2]
Overview of Click Chemistry with 5-Ethynylindane
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[3] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole ring.[3] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for medicinal chemistry and drug discovery.
5-Ethynylindane, with its terminal alkyne, serves as a key building block for introducing the indane moiety into larger molecules using click chemistry. The resulting triazole linkage is not merely a linker but can act as a bioisostere for other functional groups and contribute to the overall pharmacological profile of the molecule.
Signaling Pathway Diagram: General CuAAC Reaction
Caption: General workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Synthesis of 5-Ethynylindane from this compound
The synthesis of 5-ethynylindane is achieved through the deprotection of its trimethylsilyl (TMS) protected precursor, this compound. This can be accomplished using various methods, with potassium carbonate in methanol being a mild and efficient option.
Reaction Scheme:
Caption: Deprotection of this compound to yield 5-ethynylindane.
Protocol: Deprotection using Potassium Carbonate in Methanol
-
To a solution of this compound (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 5-ethynylindane.
-
Purify the product by flash column chromatography on silica gel if necessary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylindane
This protocol describes a general procedure for the CuAAC reaction between 5-ethynylindane and an azide, using benzyl azide as a representative example.
Reaction Scheme:
Caption: CuAAC reaction of 5-ethynylindane with benzyl azide.
Protocol: CuAAC Reaction
-
In a reaction vessel, dissolve 5-ethynylindane (1.0 eq) and benzyl azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for CuAAC reactions with aryl acetylenes, which can be considered analogous to 5-ethynylindane.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%) | DMSO/H₂O (1:3) | 2 | 98 | [7] |
| Phenylacetylene | Benzyl azide | [CuBr(PPh₃)₃] (5 mol%) | t-BuOH/H₂O | 2 | 95 | [7] |
| Phenylacetylene | Benzyl azide | CuI (1 mol%) | Cyrene™ | 12 | 96 | [8] |
| Phenylacetylene | Phenyl azide | Cu(OAc)₂·H₂O (1 mol%) | Toluene | 1 | >99 | [7] |
Note: The yields and reaction times for the click reaction of 5-ethynylindane are expected to be comparable to those of other aryl acetylenes under similar conditions.
Applications in Drug Development
The indane core is a privileged scaffold found in several approved drugs. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. By utilizing click chemistry with 5-ethynylindane, researchers can rapidly generate libraries of diverse indane-containing compounds for screening in various therapeutic areas, including:
-
Anticancer Agents: The triazole ring can mimic other functional groups and participate in hydrogen bonding, which is crucial for binding to protein targets.
-
Neuroprotective Agents: Indane derivatives have shown promise in the treatment of neurodegenerative diseases.
-
Anti-inflammatory Agents: Click chemistry can be used to synthesize novel indane-based compounds with anti-inflammatory properties.
Experimental Workflow Diagram
Caption: Workflow for drug discovery using click chemistry with 5-ethynylindane.
By following these protocols and utilizing the versatile nature of click chemistry, researchers can efficiently synthesize and explore the therapeutic potential of novel 5-ethynylindane-derived compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Just a little, please - GalChimia [galchimia.com]
- 4. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-(Trimethylsilylethynyl)indane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a highly valuable transformation in modern drug discovery and development.[1][3]
This document provides detailed application notes and protocols for the palladium-catalyzed Sonogashira cross-coupling of 5-(trimethylsilylethynyl)indane with various aryl halides. The resulting 5-arylalkynyl-indane scaffold is of significant interest in medicinal chemistry due to the prevalence of the indane motif in biologically active compounds. The trimethylsilyl group on the alkyne can serve as a protecting group or be cleaved in situ or in a subsequent step to yield the terminal alkyne.
Reaction Principle
The palladium-catalyzed Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism begins with the oxidative addition of the aryl halide to a palladium(0) species. Concurrently, the copper(I) salt facilitates the formation of a copper acetylide from the terminal alkyne and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired cross-coupled product and regenerates the palladium(0) catalyst.[4] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Sonogashira cross-coupling of aryl halides with terminal alkynes, providing a comparative overview for reaction optimization. While specific data for this compound is not extensively tabulated in single sources, the data presented for analogous systems offers a strong starting point for researchers.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (0.1) | CuI (0.2) | PPh₃ | Et₃N | Toluene | 50 | 24 | 95 |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (0.1) | CuI (0.2) | PPh₃ | Et₃N | Toluene | 100 | 24 | 85 |
| 4-Bromonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.1) | CuI (0.2) | PPh₃ | Et₃N | Toluene | 100 | 24 | 88 |
| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (3) | None | P(p-tol)₃ | DBU | THF | 80 | 6 | 85 |
| 4-Iodoacetophenone | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (0.1) | CuI (0.2) | PPh₃ | Et₃N | Toluene | 90 | - | 98 |
| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | - | Et₃N | - | RT | 1.5 | High |
| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Pd Catalyst | - | - | - | - | - | - | 50-85[5] |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (for copper-co-catalyzed reaction)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the copper(I) iodide co-catalyst (e.g., 2-10 mol%) if applicable.
-
Add the anhydrous solvent (e.g., 5-10 mL per mmol of aryl halide) and the base (e.g., 2-3 equiv.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Example Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted for copper-free conditions, which can be advantageous in pharmaceutical synthesis to avoid copper contamination.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₃PO₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under a stream of argon, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (3 mol %), and the phosphine ligand (6 mol %) to a dry reaction vial.
-
Add anhydrous THF (5 mL) and DBU (3.0 mmol).
-
Seal the vial and heat the reaction mixture to 80 °C with stirring.
-
After 6 hours, or upon completion as determined by TLC, cool the reaction to room temperature.
-
Work-up and purify the product as described in the general protocol.
Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira cross-coupling reaction.
Applications in Drug Development
The synthesis of novel molecular scaffolds is a cornerstone of drug discovery. The 5-arylalkynyl-indane core, accessible through the described Sonogashira coupling, can be further elaborated to generate libraries of compounds for biological screening. The alkyne linker provides a rigid connection between the indane and aryl moieties, which can be advantageous for optimizing binding to biological targets. Furthermore, the triazole moiety, which can be formed from the alkyne via "click chemistry," is a well-established pharmacophore in medicinal chemistry.[6] The ability to rapidly diversify the aryl halide component allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates. The development of efficient and scalable synthetic routes, such as the Sonogashira coupling, is therefore critical for advancing drug development programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bot Verification [ajouronline.com]
- 6. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trimethylsilylethynyl)indane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Trimethylsilylethynyl)indane. The primary synthetic route covered is the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 5-haloindane (typically 5-bromoindane or 5-iodoindane) with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Q2: Which starting material is better, 5-bromoindane or 5-iodoindane?
A2: 5-Iodoindane is generally more reactive than 5-bromoindane in Sonogashira couplings, often allowing for milder reaction conditions and shorter reaction times. However, 5-bromoindane is typically more commercially available and less expensive, making it a common choice. The choice may depend on the desired reactivity and the cost-effectiveness of the starting materials.
Q3: What are the key reagents and catalysts involved in the Sonogashira coupling for this synthesis?
A3: The key components are:
-
Aryl Halide: 5-Bromoindane or 5-iodoindane.
-
Alkyne: Trimethylsilylacetylene.
-
Palladium Catalyst: Typically a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) precatalyst that is reduced in situ, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common.
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used to act as both a base and a solvent.
Q4: What are the most common side reactions to be aware of?
A4: The most significant side reaction is the homocoupling of trimethylsilylacetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne (Glaser coupling). This is often promoted by the presence of oxygen and the copper catalyst. Another potential side reaction is the dehalogenation of the 5-haloindane starting material. For electron-rich aryl bromides like 5-bromoindane, the oxidative addition step can be slow, which may lead to side reactions if the reaction is pushed to higher temperatures for extended periods.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Sonogashira coupling.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0). The solution turning black can sometimes indicate palladium black formation (catalyst decomposition), which can be promoted by solvents like THF.[2] Consider using a different solvent or a more robust ligand. |
| Poorly Reactive Aryl Bromide | 5-Bromoindane, being electron-rich, can be less reactive.[1] Increase the reaction temperature, but monitor for decomposition. Consider switching to the more reactive 5-iodoindane. Using bulkier, electron-rich phosphine ligands like P(t-Bu)₃ or dppf can improve the oxidative addition step for challenging aryl bromides.[3] |
| Low Boiling Point of Reagent | Trimethylsilylacetylene has a low boiling point (53 °C).[2] If the reaction is run at or above this temperature in an open or poorly sealed system, the reagent can evaporate. Use a sealed reaction vessel or a condenser to prevent its loss. |
| Inhibition by Oxygen | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and minimize Glaser homocoupling.[4] Degas all solvents and reagents before use. |
| Impure Reagents or Solvents | Use dry, degassed solvents. Impurities in the amine base can sometimes inhibit the reaction; consider distilling the amine before use.[2] |
Problem 2: Significant Formation of Homocoupled Alkyne
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere and degassed solvents.[4] |
| High Copper(I) Concentration | While catalytic, an excess of CuI can promote homocoupling. Use the recommended catalytic amount (typically 1-5 mol%). |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the homocoupling side reaction can become more prominent. Address the factors for low reactivity as described in "Problem 1". |
| Copper-Free Conditions | For particularly problematic cases, consider a copper-free Sonogashira protocol. These methods can suppress the Glaser-Hay homocoupling but may require different ligands and conditions. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Material | If the product and starting 5-bromoindane have similar polarities, separation by column chromatography can be challenging. Ensure the reaction has gone to completion to minimize the amount of starting material. Optimize the solvent system for chromatography (e.g., using a low polarity eluent like hexane or a hexane/ethyl acetate mixture). |
| Removal of Catalysts | Palladium and copper residues can be difficult to remove completely. After the reaction, an aqueous workup with a solution of ammonium chloride can help to remove copper salts.[4] Filtering the crude product through a plug of silica gel before column chromatography can also help remove baseline impurities and some metal residues. |
| Presence of Homocoupled Product | The homocoupled diyne can sometimes be separated by careful column chromatography. If separation is difficult, optimizing the reaction to minimize its formation is the best approach. |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 5-Bromoindane with Trimethylsilylacetylene
This protocol is a representative procedure based on common practices for similar Sonogashira reactions.[5][6]
Materials:
-
5-Bromoindane
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromoindane (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF and anhydrous triethylamine (typically in a 1:1 to 1:2 ratio by volume).
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add trimethylsilylacetylene (1.2-1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table provides representative quantitative data for the Sonogashira coupling of various aryl bromides with trimethylsilylacetylene, which can serve as a baseline for the synthesis of this compound.
| Aryl Bromide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 65 | 12 | ~85-95 |
| 4-Bromoanisole | Pd(OAc)₂ (1.5) / XPhos (3) | - | Et₃N | MeCN | 100 | 18 | 98[4] |
| 3-Bromo-1,2-dione derivative | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | TEA | - | Reflux | 1 | 83[6] |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ (1.5) / XPhos (3) | - | Et₃N | MeCN | 100 | 18 | 98[4] |
Visualizations
Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Deprotection of 5-(Trimethylsilylethynyl)indane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of 5-(Trimethylsilylethynyl)indane to yield 5-ethynylindane. It is intended for researchers, scientists, and drug development professionals encountering challenges with this specific synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of a trimethylsilyl (TMS) protected alkyne like this compound?
The two most prevalent and effective methods for this transformation are:
-
Base-catalyzed methanolysis: This is a mild and cost-effective method that typically employs a catalytic amount of a base, such as potassium carbonate (K₂CO₃), in methanol (MeOH).[1][2][3]
-
Fluoride-based deprotection: This method uses a fluoride source, most commonly tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[1][4][5] It is generally faster but can be more aggressive than base-catalyzed methanolysis.
Q2: My reaction is not going to completion, and I still see starting material. What should I do?
Incomplete conversion is a common issue. Consider the following adjustments:
-
For K₂CO₃/MeOH: This reaction can sometimes be slow. You can try increasing the reaction time and monitoring closely by TLC or LC-MS. If the reaction remains stalled, a slight increase in temperature (e.g., to 30-40°C) or adding a fresh portion of potassium carbonate may help. Note that prolonged reaction times have, in some cases, been associated with a reduction in yield.[2]
-
For TBAF/THF: Commercial TBAF solutions contain water, which can affect the reaction.[6] Ensure you are using a sufficient excess of TBAF (typically 1.1-1.5 equivalents). If the reaction is sluggish at room temperature, it can be gently warmed. Also, verify the quality of your TBAF solution, as it can degrade over time.
Q3: I am observing a major byproduct that is not my desired product or starting material. What could it be?
Several side reactions can occur depending on the conditions:
-
Allene Formation: Under certain conditions, particularly with TBAF, rearrangement to an allene has been observed. This is a known side reaction pathway for terminal alkyne deprotections.
-
Protodesilylation of the Indane Ring: While less common for an sp³ C-Si bond, cleavage of aryl C-Si bonds (protodesilylation) is a known process.[7][8][9] If your indane core is substituted with other silanes, these could also be cleaved.
-
Nucleophilic Substitution: If the indane ring is substituted with electron-withdrawing groups and a strong base/nucleophile (like KOH or methoxide from K₂CO₃/MeOH) is used, nucleophilic aromatic substitution could occur. This was reported for a highly activated pentafluorobenzene ring system.[10]
-
Polymerization: Terminal alkynes can be susceptible to polymerization, especially in the presence of trace metals or under harsh conditions.[11]
Q4: My reaction yields are low due to decomposition. How can I prevent this?
Decomposition often points to the reaction conditions being too harsh for your substrate.
-
The basicity of TBAF is a known cause of low yields for base-sensitive substrates.[12] If you suspect this, switching to the milder K₂CO₃/MeOH method is recommended.
-
If using K₂CO₃/MeOH, avoid excessively long reaction times, as this can lead to yield reduction.[2] Using only a catalytic amount of base is often sufficient.[10]
-
Ensure all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or temperature. | Increase reaction time and/or temperature moderately. Monitor progress by TLC/LC-MS. |
| Inactive or insufficient reagent. | Use a fresh bottle of TBAF or K₂CO₃. Increase stoichiometry of the reagent (especially for TBAF, use at least 1.1 eq). | |
| Formation of Unknown Byproduct(s) | Rearrangement to allene. | This is more common with TBAF. Switch to the K₂CO₃/MeOH method. |
| Nucleophilic attack on the indane ring. | If the ring is activated, use a milder, non-nucleophilic base or fluoride source. Consider fluoride-free methods if possible.[13] | |
| Low Yield / Product Decomposition | Substrate is sensitive to basic conditions. | TBAF can be strongly basic.[12] Switch to the milder K₂CO₃/MeOH method. Buffer the TBAF with acetic acid. |
| Reaction time is too long. | Optimize the reaction time. For K₂CO₃/MeOH, prolonged stirring can sometimes lower yields.[2] | |
| Oxidative degradation. | Degas solvents and run the reaction under a strict inert atmosphere (N₂ or Ar). | |
| Difficulty in Purification | Residual tetrabutylammonium salts. | For non-polar products, an aqueous workup is usually sufficient. For more polar products where this is problematic, quenching with an ion-exchange resin (e.g., Dowex 50WX8) and calcium carbonate can effectively remove TBAF byproducts without an aqueous extraction.[14] |
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Pros | Cons / Potential Side Reactions |
| Base-Catalyzed Methanolysis | K₂CO₃ (catalytic), Methanol (solvent) | Room temperature, 1-4 hours[2] | Mild, inexpensive, easy workup, good functional group tolerance.[15] | Can be slow; prolonged reaction times may reduce yield[2]; potential for transesterification if esters are present. |
| Fluoride-Mediated | TBAF (1.1-1.5 eq.), THF (solvent) | 0°C to room temperature, 30-60 minutes[12] | Fast and highly effective for TMS group removal.[5] | Can be basic, leading to decomposition of sensitive substrates[12]; potential for allene formation; will also deprotect silyl ethers[16]; purification can be difficult due to TBA salts.[14] |
| Alternative Mild Method | Sodium Ascorbate, Copper Sulphate, Ethanol/Water | Room temperature, ~1 hour[17][18] | Very mild, high functional group tolerance, uses inexpensive and non-toxic reagents.[17] | May require optimization for specific substrates; potential for side reactions if the substrate can coordinate with copper. |
Key Experimental Protocols
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This protocol is adapted from a standard procedure for TMS-alkyne deprotection.[2]
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).
-
Add anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere (N₂).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-3 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel as needed.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general procedure for fluoride-mediated silyl group removal.[12]
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flask under an inert atmosphere (N₂).
-
Cool the solution to 0°C using an ice bath.
-
Add a 1M solution of TBAF in THF (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C, gradually warming to room temperature over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. (See troubleshooting note on removing TBA salts if purification is difficult).[14]
Visualized Workflows
Caption: Reaction pathways for TMS deprotection, including desired product formation and common side reactions.
Caption: A logical workflow for troubleshooting common issues during the deprotection reaction.
References
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. The fluoride-free transmetalation of organosilanes to gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Trimethylsilylethynyl)indane and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trimethylsilylethynyl)indane and its derivatives. The following information is designed to address common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Sonogashira coupling?
A1: The most common impurities include unreacted starting materials (e.g., 5-iodoindane), homo-coupled byproducts of the terminal alkyne (Glaser coupling), and residual palladium and copper catalysts.[1] Additionally, desilylated products can form if the trimethylsilyl (TMS) group is cleaved during the reaction or workup.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Distillation is generally not recommended for silylated compounds due to the potential for thermal decomposition and the formation of azeotropes.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the separation of your product from impurities during column chromatography. For final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[2][3][4][5][6]
Q4: Is the trimethylsilyl (TMS) protecting group stable during silica gel column chromatography?
A4: The TMS group is generally stable on neutral silica gel. However, prolonged exposure to acidic or basic conditions, including acidic or basic impurities on the silica gel, can lead to partial or complete deprotection. It is advisable to use high-purity, neutral silica gel and to perform the chromatography as quickly as possible.
Q5: What are suitable solvent systems for the column chromatography of this compound?
A5: A non-polar mobile phase is typically used, given the non-polar nature of the TMS-protected compound. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation. For very non-polar derivatives, a hexane/dichloromethane gradient may also be effective.
Q6: What are good recrystallization solvents for this compound and its derivatives?
A6: The choice of solvent depends on the specific derivative. For non-polar compounds, a mixed solvent system is often effective. A good starting point is to dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed, followed by cooling. Ethanol or methanol can also be used, sometimes with the addition of a small amount of water to induce crystallization.[7]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the eluent system using TLC. Start with a low polarity solvent (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity. |
| Co-elution of non-polar impurities. | Consider using a different stationary phase, such as alumina, or a different solvent system (e.g., cyclohexane/toluene). | |
| Overloading the column. | Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Product Degradation on the Column (Deprotection) | Acidic silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column. |
| Prolonged contact time with silica. | Increase the flow rate of the eluent to minimize the time the compound spends on the column. | |
| Streaking or Tailing of the Product Band | Compound is not fully soluble in the eluent. | Add a small amount of a more polar solvent (e.g., dichloromethane) to the loading solution to ensure complete dissolution. |
| Presence of highly polar impurities. | Pre-treat the crude product with a simple filtration through a small plug of silica to remove baseline impurities before loading onto the main column. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slower cooling promotes the formation of larger, purer crystals.[8][9] | |
| Absence of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product if available.[9] | |
| Oily Residue Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| Presence of impurities that inhibit crystallization. | Attempt further purification by column chromatography before recrystallization. | |
| Low Recovery of Pure Product | The product is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the compound.[8] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing out on the filter paper. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Monitor the elution using TLC.
-
-
Fraction Collection and Analysis:
General Protocol for Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration:
-
If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound derivatives.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. rsc.org [rsc.org]
- 3. thescipub.com [thescipub.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Sonogashira Coupling for Trimethylsilylethynyl Indane Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the introduction of the trimethylsilylethynyl group onto an indane scaffold via Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halo-indanes in the Sonogashira coupling?
A1: The reactivity of the halo-indane substrate is a critical factor. Generally, the reaction rate follows the trend: Iodo-indane > Bromo-indane >> Chloro-indane.[1][2] Couplings with iodo-indanes can often be performed at or near room temperature, while bromo-indanes typically require elevated temperatures to achieve a reasonable reaction rate.[1][3] Chloro-indanes are generally not reactive enough for standard Sonogashira conditions and may require specialized catalyst systems.
Q2: Should I use a copper co-catalyst? What are the pros and cons?
A2: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, which generally increases the reaction rate and allows for milder conditions.[1][2][4] However, the presence of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[5] Copper-free protocols have been developed to avoid this side reaction and can be advantageous when working with sensitive substrates or when purification from copper salts is a concern.[6][7]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of palladium catalyst and ligand is crucial for a successful reaction. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][2] For less reactive substrates like bromo-indane, or if steric hindrance is a concern, using bulky, electron-rich phosphine ligands can improve catalytic activity.[2][8][9] N-Heterocyclic carbene (NHC) palladium complexes have also been shown to be effective catalysts, particularly in copper-free systems.[2]
Q4: What is the role of the base, and which one should I use?
A4: The base is required to neutralize the hydrogen halide (HX) byproduct formed during the reaction and to deprotonate the terminal alkyne.[1] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent as well.[1][10] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free and amine-free protocols.[11]
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC).[12] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting halo-indane, the trimethylsilylacetylene, and the desired product. The disappearance of the limiting reagent (typically the halo-indane) and the appearance of a new, typically less polar, spot corresponding to the product indicate reaction progression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities. 2. Insufficient Temperature: Bromo-indanes often require higher temperatures for oxidative addition to occur.[3] 3. Poor Quality Reagents: Solvents or the amine base may not be sufficiently dry or may contain impurities. | 1. Use fresh palladium catalyst and ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature in 10-20 °C increments. For bromo-indanes, temperatures of 60-100 °C may be necessary.[3] 3. Use freshly distilled and degassed solvents and amines.[13] |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | 1. Presence of Oxygen: The copper-catalyzed homocoupling is highly sensitive to oxygen.[5] 2. High Copper Concentration: An excess of the copper co-catalyst can promote this side reaction. | 1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. 2. Reduce the amount of CuI used. Alternatively, switch to a copper-free Sonogashira protocol.[6][7] |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: The indane scaffold may present steric challenges, slowing down the reaction.[8][9] 2. Inappropriate Solvent: The polarity of the solvent can significantly impact reaction rates.[14] | 1. Switch to a palladium catalyst with a bulkier ligand (e.g., Pd/P(t-Bu)₃) to promote the catalytic cycle.[2] 2. Screen different solvents. Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, while non-polar solvents like toluene may be beneficial in other cases.[14][15] |
| Decomposition of Catalyst (Black Precipitate) | 1. High Temperature: The catalyst may be unstable at the reaction temperature. 2. Incompatible Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[13] | 1. Lower the reaction temperature if possible, or switch to a more thermally stable catalyst system. 2. Consider changing the solvent to one less prone to causing catalyst decomposition, such as triethylamine or toluene.[10][13] |
| Difficulty in Product Purification | 1. Close Polarity of Product and Starting Material: The product and starting halo-indane may have similar Rf values on TLC. 2. Presence of Homocoupled Dimer: The dimer can be difficult to separate from the desired product. | 1. Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system is often required. 2. If homocoupling is a significant issue, it is best addressed by optimizing the reaction conditions (e.g., using a copper-free method) to minimize its formation. |
Data on Reaction Conditions
The following tables provide starting points for the optimization of the Sonogashira coupling of a halo-indane with trimethylsilylacetylene.
Table 1: Typical Conditions for Iodo-Indane
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Other catalysts like Pd(PPh₃)₄ can also be used.[1][2] |
| Copper Co-catalyst | CuI (2-10 mol%) | Optional, but often allows for milder conditions.[1][4] |
| Base | Triethylamine (TEA) | Can be used as both base and solvent.[1] |
| Solvent | THF or Toluene | If TEA is not used as the solvent.[3] |
| Temperature | Room Temperature to 50 °C | Iodo-arenes are generally more reactive.[1] |
| Reaction Time | 2-12 hours | Monitor by TLC. |
Table 2: Typical Conditions for Bromo-Indane
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) with a bulky phosphine ligand (e.g., P(t-Bu)₃) | Bromo-arenes are less reactive and benefit from more active catalysts.[2][3] |
| Copper Co-catalyst | CuI (5-10 mol%) | Often necessary for bromo-arenes. |
| Base | Diisopropylamine (DIPA) or TEA | DIPA is sometimes used for less reactive substrates.[10] |
| Solvent | DMF or Toluene | Polar aprotic solvents can aid in the reaction of less reactive bromides.[14] |
| Temperature | 60 - 100 °C | Higher temperatures are typically required for bromo-arenes.[3] |
| Reaction Time | 12-48 hours | Monitor by TLC. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 5-Bromoindane with Trimethylsilylacetylene
This protocol is a starting point and may require optimization.
Materials:
-
5-Bromoindane
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled and degassed
-
Toluene, anhydrous and degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromoindane (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene (5 mL per mmol of 5-bromoindane) and degassed triethylamine (3.0 eq) via syringe.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC until the 5-bromoindane is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-((trimethylsilyl)ethynyl)indane.[16][17]
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. books.lucp.net [books.lucp.net]
- 15. cetjournal.it [cetjournal.it]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of Silylated Alkynes
Welcome to the technical support center for cross-coupling reactions involving silylated alkynes. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you may encounter during your experiments.
FAQ 1: My Sonogashira reaction of a TMS-protected alkyne is sluggish or fails completely. What are the common causes?
Answer:
Several factors can contribute to a sluggish or failed Sonogashira reaction with trimethylsilyl (TMS)-protected alkynes. Here's a troubleshooting guide:
-
Catalyst Deactivation: The most common issue is the deactivation of the palladium catalyst, often observed as the formation of palladium black. This can be caused by:
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent and reagents thoroughly before use is crucial.
-
Impure Reagents: Impurities in your aryl halide, silylated alkyne, or solvent can poison the catalyst. Ensure all reagents are of high purity.
-
Inadequate Ligand: The phosphine ligand may be unstable under the reaction conditions or may not be suitable for the specific substrates. Consider using bulky, electron-rich ligands which are known to stabilize the palladium center.
-
-
Issues with the Copper Co-catalyst: In traditional Sonogashira reactions, the copper(I) iodide co-catalyst is crucial.
-
Poor Quality CuI: Copper(I) iodide can oxidize over time. Use a fresh, high-quality source.
-
Glaser Homocoupling: The presence of oxygen can also lead to the oxidative homocoupling of your alkyne, a side reaction catalyzed by copper, which consumes the starting material and can complicate purification.[1] Running the reaction under strictly anaerobic conditions helps to minimize this.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides (e.g., aryl bromides or chlorides) may require heating.[2]
-
Base: The choice and amount of amine base are critical. The base is required to generate the copper acetylide intermediate. Common bases include triethylamine (TEA) and diisopropylamine (DIPA). Ensure the base is pure and dry.
-
-
Volatility of TMS-acetylene: Trimethylsilylacetylene has a low boiling point (53 °C). If the reaction is heated in an open or poorly sealed vessel, the reagent may evaporate, leading to low conversion.[3][4] Using a sealed reaction vessel is recommended for reactions above room temperature.
FAQ 2: I am observing significant amounts of the homocoupled diyne (Glaser product) in my reaction. How can I prevent this?
Answer:
The formation of homocoupled diynes is a common side reaction in copper-co-catalyzed Sonogashira couplings, especially in the presence of oxygen.[1] Here are strategies to minimize this undesired product:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is thoroughly purged with an inert gas, and that all solvents and liquid reagents are properly degassed.
-
Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[5][6][7][8][9] These reactions often require a different set of conditions, such as a stronger base or a specific ligand system, but can provide cleaner product profiles.
-
Slow Addition of the Alkyne: If using a copper-co-catalyzed system, adding the silylated alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
-
Use of a Reductant: In some cases, adding a mild reducing agent can help to maintain the copper in its active Cu(I) state and suppress oxidative homocoupling.
FAQ 3: My reaction with a bulky silylated alkyne (e.g., TIPS-acetylene) is very slow. How can I improve the reaction rate?
Answer:
Bulky silyl groups like triisopropylsilyl (TIPS) can sterically hinder the approach of the alkyne to the metal center, potentially slowing down the reaction.[10] Here's how you can address this:
-
Choice of Ligand: The steric bulk of the phosphine ligand on the palladium catalyst is crucial. For sterically demanding alkynes, a ligand that is not overly bulky itself may be beneficial to avoid excessive crowding at the metal center. However, bulky, electron-rich ligands are generally good at promoting the oxidative addition step, which can be rate-limiting. A screening of different ligands may be necessary to find the optimal balance.
-
Higher Temperatures: Increasing the reaction temperature can often overcome the higher activation energy associated with sterically hindered substrates.
-
Higher Catalyst Loading: While not always ideal from an economic perspective, increasing the catalyst loading can lead to a faster reaction rate.[11]
-
Solvent Effects: The choice of solvent can influence the solubility of the catalyst and reagents, as well as the overall reaction rate. Solvents like DMF or THF are commonly used.
FAQ 4: I am using a fluoride source (e.g., TBAF) to deprotect the silyl group in situ, but the reaction is not working as expected. What could be the problem?
Answer:
Tetrabutylammonium fluoride (TBAF) is often used for in situ desilylation, but its use can introduce complications:
-
Catalyst Inhibition: Fluoride ions can potentially interact with the palladium catalyst and inhibit its activity.
-
Incomplete Desilylation: The desilylation step itself might be incomplete, leading to a mixture of silylated and desilylated products.
-
Water Content: Commercial TBAF solutions contain water, which can affect the reaction. Using anhydrous TBAF or drying the commercial solution may be necessary for sensitive reactions.
-
Base and Activator: In some copper-free protocols, TBAF can act as both a base and an activator for the palladium catalyst.[12] The stoichiometry of TBAF can be critical in these cases.
Data Presentation
The following tables summarize key quantitative data from the literature to aid in the selection of reaction components.
Table 1: Comparison of Palladium Precatalysts in a Model Sonogashira Coupling Reaction
| Precatalyst | Ligand | Base | Solvent | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | TEA | Toluene | 85 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 92 |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 96 |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 95 |
Data compiled from multiple sources for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.[3][12][13]
Table 2: Effect of Catalyst Loading on Product Yield in a Copper-Free Sonogashira Coupling
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 5.0 | 0.5 | 96 |
| 2.5 | 1.5 | 100 |
| 1.0 | 18 | 100 |
| 0.5 | 18 | 100 |
Reaction conditions: Aryl bromide, alkyne, [DTBNpP]Pd(crotyl)Cl catalyst, TMP base, in DMSO at room temperature.[13]
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Silylated Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Silylated alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, base, and a stir bar.
-
Addition of Reagents: Add the aryl halide and the silylated alkyne to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide). Monitor the progress of the reaction by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
-
Protocol 2: In situ Desilylation and Coupling using TBAF
Materials:
-
Aryl halide (1.0 equiv)
-
Trimethylsilyl-protected alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
TBAF (1.0 M in THF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, trimethylsilyl-protected alkyne, and PdCl₂(PPh₃)₂ to a dry reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by the dropwise addition of the TBAF solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC or GC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Visualizations
Catalytic Cycles and Deactivation Pathways
The following diagrams illustrate the key mechanistic pathways in the Sonogashira coupling and common routes of catalyst deactivation.
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. resources.strem.com [resources.strem.com]
- 2. reddit.com [reddit.com]
- 3. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Alkynyl and Allenylidene Complexes: Very Efficient Precatalysts for C-C Coupling Reactions [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
strategies for selective functionalization of the indane ring in 5-(Trimethylsilylethynyl)indane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of the indane ring in 5-(trimethylsilylethynyl)indane.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for selective functionalization of the aromatic ring of this compound?
A1: The primary strategies for selective functionalization of the aromatic ring of this compound are:
-
Electrophilic Aromatic Substitution (EAS): This includes reactions like halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the activating effect of the indane alkyl framework and the electronic properties of the trimethylsilylethynyl substituent.
-
Directed ortho-Metalation (DoM): This strategy can be employed if a suitable directing group is present on the indane ring. DoM allows for highly regioselective functionalization at the position ortho to the directing group.[1][2]
-
Transition Metal-Catalyzed C-H Functionalization: This modern approach offers alternative pathways to functionalize the indane ring with high selectivity, depending on the catalyst and directing group used.
Q2: What is the expected directing effect of the 5-(trimethylsilylethynyl) group in electrophilic aromatic substitution?
A2: The trimethylsilylethynyl group is generally considered to be a deactivating group with a meta-directing influence in electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the alkyne and the silicon atom. However, the fused alkyl ring of the indane system is an activating, ortho,para-director. Therefore, the ultimate regioselectivity will be a result of the interplay between these two opposing effects. Substitution at the 6-position (ortho to the indane ring and meta to the silylalkyne) is often a likely outcome.
Q3: Can the trimethylsilyl (TMS) group be cleaved during functionalization reactions?
A3: Yes, the TMS group on the alkyne is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or fluoride ions.[3] It is crucial to select reaction conditions that are compatible with the TMS-alkyne moiety to avoid undesired desilylation.
Q4: What are the most likely positions for functionalization on the indane ring?
A4: The most probable positions for electrophilic attack are the 4, 6, and 7 positions of the indane ring. The fused alkyl ring activates these positions. The 5-position is already substituted. Steric hindrance may play a role in disfavoring substitution at the 4-position, which is ortho to the bulky trimethylsilylethynyl group. Therefore, the 6- and 7-positions are the most likely sites for functionalization.
Troubleshooting Guides
Friedel-Crafts Acylation
Problem: Low or no yield of the acylated product.
| Possible Cause | Troubleshooting Step |
| Deactivation of the aromatic ring by the trimethylsilylethynyl group. | Increase the amount of Lewis acid catalyst (e.g., AlCl₃) to 2-3 equivalents.[4] Use a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride).[5] Consider using a more forcing reaction condition (higher temperature, longer reaction time), but monitor for potential side reactions. |
| The Lewis acid catalyst complexes with the starting material or product. | A stoichiometric amount of the Lewis acid is often required as it can complex with both the substrate and the product.[6] |
| Rearrangement of the acylium ion. | This is generally not an issue with Friedel-Crafts acylation, as the acylium ion is resonance-stabilized.[5][7] |
| Incompatible functional groups. | Ensure the substrate is free of groups like amines or alcohols that can react with the Lewis acid.[4] |
Problem: Formation of multiple isomers.
| Possible Cause | Troubleshooting Step |
| Competing directing effects of the indane ring and the silylalkyne substituent. | Alter the reaction solvent to influence the regioselectivity. Use a bulkier acylating agent to favor substitution at the less sterically hindered position. |
| Reaction temperature is too high, leading to loss of selectivity. | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
Halogenation (e.g., Bromination)
Problem: Lack of reactivity or slow reaction.
| Possible Cause | Troubleshooting Step |
| Insufficiently activated halogenating agent. | Use a Lewis acid catalyst (e.g., FeBr₃ for bromination with Br₂) to increase the electrophilicity of the halogen.[8][9] For less reactive substrates, consider using a more potent halogenating agent like N-bromosuccinimide (NBS) with a catalytic amount of acid.[10] |
| Deactivation of the ring by the trimethylsilylethynyl group. | Increase the reaction temperature, but monitor for side reactions. |
Problem: Over-halogenation (di- or tri-substituted products).
| Possible Cause | Troubleshooting Step |
| The newly introduced halogen does not sufficiently deactivate the ring for further substitution. | Use a milder halogenating agent. Control the stoichiometry of the halogenating agent carefully (use 1.0 equivalent or slightly less). Perform the reaction at a lower temperature. |
| The product is more reactive than the starting material. | This is less common for halogenation but can occur. Monitor the reaction progress closely by TLC or GC and stop the reaction once the desired product is formed. |
Nitration
Problem: Cleavage of the trimethylsilyl (TMS) group.
| Possible Cause | Troubleshooting Step |
| Use of strong acidic conditions (e.g., concentrated H₂SO₄/HNO₃). | Use milder nitrating agents such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent.[11] |
| High reaction temperature. | Perform the nitration at low temperatures (e.g., 0 °C to -20 °C). |
Problem: Low yield or formation of oxidized byproducts.
| Possible Cause | Troubleshooting Step |
| The substrate is sensitive to the strongly oxidizing conditions of nitration. | Use a milder nitrating agent as mentioned above. Ensure the reaction is performed under an inert atmosphere to minimize air oxidation. |
| The nitro group is strongly deactivating, preventing further reaction if desired. | For di- or poly-nitration, more forcing conditions will be necessary, but this increases the risk of side reactions. |
Directed ortho-Metalation (DoM)
Problem: Failure of the lithiation step.
| Possible Cause | Troubleshooting Step |
| Inactive n-BuLi or s-BuLi. | Titrate the organolithium reagent prior to use to determine its exact concentration. Use a fresh bottle of the reagent if necessary.[12] |
| Presence of water or other protic sources in the reaction. | Thoroughly dry all glassware and solvents. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| The directing group is not effective enough. | Add a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) to increase the basicity of the organolithium and facilitate deprotonation.[3] |
| The substrate is insoluble at low temperatures. | Try a different solvent system in which the substrate is more soluble at the desired reaction temperature.[12] |
Problem: Reaction with the trimethylsilylethynyl group.
| Possible Cause | Troubleshooting Step |
| The organolithium reagent attacks the silicon atom or the alkyne. | This is a potential side reaction. Use a less nucleophilic base if possible, or carefully control the reaction temperature and addition rate of the organolithium. |
| Halogen-metal exchange if a halogen is present on the ring. | For bromo- or iodo-substituted indanes, halogen-metal exchange is often faster than directed lithiation.[3] This can be used strategically to generate the aryllithium at a specific position. |
Quantitative Data Summary
The following tables present representative data for analogous systems to provide an estimate of expected yields and regioselectivity.
Table 1: Friedel-Crafts Acylation of Substituted Indanes
| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Product(s) (Ratio) | Yield (%) |
| 5-Bromoindane | Acetyl chloride | AlCl₃ (2.2) | CS₂ | 0 | 6-Acetyl-5-bromoindane | 75 |
| Indane | Propionyl chloride | AlCl₃ (1.1) | CH₂Cl₂ | RT | 5-Propionylindane | 85 |
| 5-Methoxyindane | Acetic anhydride | AlCl₃ (2.5) | Benzene | 80 | 6-Acetyl-5-methoxyindane | 60 |
Table 2: Halogenation of Substituted Indanes
| Substrate | Halogenating Agent | Catalyst | Solvent | Temp (°C) | Product(s) (Ratio) | Yield (%) |
| Indane | Br₂ | FeBr₃ | CCl₄ | RT | 5-Bromoindane | 88 |
| 5-Nitroindane | NBS | H₂SO₄ (cat.) | CH₃CN | 80 | 6-Bromo-5-nitroindane | 70 |
| 4-Chloro-1-indanone | Br₂ | - | CCl₄ | RT | 2-Bromo-4-chloro-1-indanone | 40 |
Table 3: Nitration of Substituted Indanes
| Substrate | Nitrating Agent | Conditions | Product(s) (Ratio) | Yield (%) |
| Indane | HNO₃/H₂SO₄ | 0 °C | 5-Nitroindane | 90 |
| 5-Bromoindane | HNO₃/H₂SO₄ | 0-5 °C | 6-Nitro-5-bromoindane / 4-Nitro-5-bromoindane (9:1) | 85 |
| 5,6-Dimethylindane | Acetyl nitrate | -10 °C | 4-Nitro-5,6-dimethylindane | 78 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound (Hypothetical)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous aluminum chloride (2.2 eq.).
-
Add dry dichloromethane (CH₂Cl₂) as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the suspension.
-
In a separate flask, dissolve this compound (1.0 eq.) in dry CH₂Cl₂.
-
Add the solution of the indane derivative dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of this compound (Hypothetical)
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Cool the mixture to 0 °C.
-
Add a solution of bromine (1.0 eq.) in the same solvent dropwise over 30 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.[13]
Protocol 3: Directed ortho-Lithiation of a Functionalized Indane (Analogous System)
-
To a flame-dried Schlenk flask under an argon atmosphere, add the directing group-substituted indane (1.0 eq.) and dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq.).
-
Slowly add n-butyllithium (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 eq.) as a solution in dry THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[14]
Visualizations
Caption: General workflows for EAS and DoM.
Caption: Troubleshooting logic for failed reactions.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitration - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: 5-(Trimethylsilylethynyl)indane in Chemical Reactions
Welcome to the technical support center for 5-(Trimethylsilylethynyl)indane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this compound, with a particular focus on solubility issues.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter solubility challenges with this compound, a nonpolar molecule, particularly when using polar solvents or in complex reaction mixtures. Below are common problems, their potential causes, and recommended solutions.
Problem 1: Poor solubility of this compound in the chosen reaction solvent.
-
Cause: The polarity of the solvent is too high to effectively dissolve the nonpolar indane derivative. The bulky trimethylsilyl group can also hinder solvation.
-
Solutions:
-
Solvent Selection: Opt for nonpolar or weakly polar aprotic solvents. Toluene, tetrahydrofuran (THF), and dioxane are often suitable choices for reactions like the Sonogashira coupling.[1][2]
-
Solvent Mixtures: Employing a co-solvent system can modulate the overall polarity. For instance, a mixture of a nonpolar solvent like toluene with a more polar solvent such as dimethylformamide (DMF) might enhance the solubility of other polar reactants without precipitating the indane derivative.
-
Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of this compound. However, be mindful of the thermal stability of all reactants and catalysts.
-
Problem 2: Precipitation of starting material or product during the reaction.
-
Cause: Changes in the reaction mixture's composition or temperature can lead to decreased solubility. For example, the consumption of reactants or the formation of byproducts could alter the solvent properties.
-
Solutions:
-
Increased Solvent Volume: Diluting the reaction mixture can help keep all components in solution.
-
Addition of a Co-solvent: If precipitation occurs after the reaction has started, adding a small amount of a good solvent for the precipitate (e.g., toluene or THF) can redissolve it.
-
Temperature Control: Maintaining a constant and slightly elevated temperature throughout the reaction can prevent precipitation.
-
Problem 3: Difficulty in achieving a homogeneous reaction mixture for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling).
-
Cause: Incompatibility between the nonpolar this compound and polar inorganic bases (e.g., K₂CO₃) or other salts.
-
Solutions:
-
Choice of Base: Use an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent and improve the solubility of the indane derivative.[2][3]
-
Phase-Transfer Catalyst: In cases where an inorganic base is necessary, a phase-transfer catalyst can facilitate the reaction between components in different phases.
-
Solvent System Optimization: A mixture of a nonpolar solvent (e.g., toluene) and a polar aprotic solvent (e.g., DMF) can help to dissolve both the organic substrates and the inorganic salts.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: Based on its nonpolar structure, this compound is expected to have good solubility in nonpolar organic solvents.
| Solvent Category | Recommended Solvents |
| Aprotic Nonpolar | Toluene, Hexane, Cyclohexane |
| Aprotic Weakly Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (MeCN) - Lower solubility expected |
| Protic | Alcohols (e.g., Methanol, Ethanol), Water - Very low solubility expected |
Q2: I am performing a Sonogashira coupling with this compound and an aryl halide. What is a good starting point for the reaction conditions to ensure good solubility?
A2: A common and effective starting point for a Sonogashira coupling involving a nonpolar substrate like this compound is to use a nonpolar aprotic solvent with an amine base.
Experimental Protocols
Sonogashira Coupling of 5-Iodoindane with Trimethylsilylacetylene (Hypothetical Protocol)
This protocol is a representative example of a reaction where this compound could be synthesized, illustrating a suitable solvent system.
Materials:
-
5-Iodoindane
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodoindane, Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add anhydrous and degassed toluene, followed by degassed triethylamine. The ratio of toluene to triethylamine can be optimized, for example, 4:1 (v/v).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.
-
Slowly add trimethylsilylacetylene via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: Workflow for a typical Sonogashira coupling to synthesize this compound.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
refinement of analytical methods for the detection of 5-(Trimethylsilylethynyl)indane
Troubleshooting Guide
This guide addresses potential issues that may arise during the analytical method development and execution for 5-(Trimethylsilylethynyl)indane.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in GC/HPLC | Active sites on the column or in the inlet; inappropriate solvent for dissolution; column degradation. | Use a new, high-quality column; ensure proper deactivation of the GC inlet liner; test different injection solvents; check column performance with a standard mixture. |
| Low Signal Intensity or No Peak Detected | Compound degradation during analysis; insufficient concentration; detector malfunction; incorrect instrument parameters. | Check for potential thermal degradation in the GC inlet; prepare a fresh, higher concentration standard; verify detector settings and performance; optimize injection volume and split ratio (for GC). |
| Poor Reproducibility of Peak Area | Inconsistent injection volume; sample instability; variability in sample preparation. | Use an autosampler for precise injections; analyze samples immediately after preparation or store under controlled conditions (e.g., low temperature, inert atmosphere); ensure a consistent and validated sample preparation workflow. |
| Baseline Noise or Drift | Contaminated mobile phase or carrier gas; column bleed (GC); detector instability. | Use high-purity solvents and gases; bake out the GC column according to manufacturer's instructions; allow the detector to stabilize fully before analysis. |
| Mass Spectrum (MS) Fragmentation Pattern is Inconsistent | Fluctuation in ionization energy; presence of co-eluting impurities; compound instability in the ion source. | Calibrate the mass spectrometer; improve chromatographic separation to isolate the analyte peak; lower the ion source temperature to minimize in-source degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a quantitative method for this compound?
A1: A good starting point would be Gas Chromatography-Mass Spectrometry (GC-MS) due to the likely volatility of the compound and the high specificity of MS detection. The trimethylsilyl group suggests sufficient volatility for GC analysis.
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most definitive method is to use a certified reference material. If one is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Comparing the fragmentation pattern from your sample to a theoretically generated or previously reported spectrum can also aid in identification.
Q3: What are the critical sample preparation steps for this compound?
A3: Key considerations include selecting a solvent in which the compound is highly soluble and which is compatible with the analytical technique. For trace analysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove matrix interferences. Given the silyl group, it is crucial to avoid acidic or highly aqueous conditions that could lead to hydrolysis.
Q4: My compound appears to be degrading in the GC inlet. What can I do?
A4: Degradation in the GC inlet is often due to high temperatures or active sites. Try lowering the inlet temperature in increments of 10-20°C. Use a deactivated inlet liner, or one with a gentle packing like glass wool, to minimize contact with hot metal surfaces.
Experimental Protocols
Hypothetical GC-MS Method for Quantification of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions with ethyl acetate to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known quantity in ethyl acetate to achieve a concentration within the calibration range.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions) and Scan mode (m/z 50-400) for qualitative analysis.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.
-
Perform a linear regression on the calibration curve.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
The following table represents hypothetical performance data for the GC-MS method described above.
| Parameter | Value | Notes |
| Linear Range | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
| Intra-day Precision (%RSD) | < 5% | n=6 replicates at 10 µg/mL |
| Inter-day Precision (%RSD) | < 8% | n=6 replicates over 3 days |
Visualizations
Caption: A logical workflow for analytical method development and troubleshooting.
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-(Trimethylsilylethynyl)indane and Other Silylated Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-(Trimethylsilylethynyl)indane with other common silylated alkynes. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.
Introduction to Silylated Alkynes
Silylated alkynes are invaluable reagents in organic synthesis, serving as protected terminal alkynes that can be readily functionalized. The silyl group, typically a trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS) group, plays a crucial role in modulating the reactivity of the alkyne. It prevents the unwanted side reactions of the acidic terminal proton and can be selectively removed under specific conditions. Furthermore, the steric and electronic properties of the silyl group and the substituent on the alkyne influence the regioselectivity and efficiency of various chemical transformations.
This guide focuses on the reactivity of this compound, an aryl silylated alkyne with a bicyclic indane moiety, and compares it to other widely used silylated alkynes in key reactions such as Sonogashira cross-coupling, desilylation, and cycloaddition reactions.
Reactivity in Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Silylated alkynes can participate in this reaction, often without the need for prior desilylation, particularly in copper-free protocols.
The reactivity of silylated alkynes in Sonogashira couplings is influenced by both steric and electronic factors. While direct comparative kinetic data for this compound is scarce, its reactivity can be inferred from studies on other aryl silylated alkynes. The electron-donating nature of the indane group is expected to have a minimal impact on the reaction rate compared to simple phenyltrimethylsilylacetylene. Steric hindrance around the alkyne can play a more significant role.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Trimethylsilylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Reflux | - | High | [1] |
| Trimethylsilylacetylene | Aryl Chlorides | Pd(OAc)₂ / SPhos | Toluene | 100 | 24 | 70-95 | [2] |
| Triethylsilylacetylene | o-Nitrofluorobenzene | Pd catalyst | - | - | - | Higher than other terminal alkynes | [2] |
| Phenyl(trimethylsilyl)acetylene | 2-Bromobenzaldehyde | Pd(OAc)₂ | - | - | - | Product Obtained | [1] |
| 5-[(Trimethylsilyl)ethynyl]pyrrolidin-2-one | - | - | - | - | - | Used in subsequent reactions | [3] |
Table 1: Comparison of Reaction Conditions and Yields for Sonogashira Coupling of Various Silylated Alkynes.
From the available data, it is evident that trimethylsilyl- and triethylsilyl-protected alkynes are highly effective in Sonogashira couplings. The choice of catalyst, solvent, and base significantly impacts the reaction efficiency. For this compound, conditions similar to those used for other aryl(trimethylsilyl)acetylenes are expected to yield good results.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Halide with a Silylated Alkyne
This protocol is adapted from a general procedure for the copper-free Sonogashira reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Silylated alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, silylated alkyne, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Desilylation of Silylated Alkynes
The removal of the silyl protecting group is a critical step to liberate the terminal alkyne for further transformations. The ease of desilylation depends on the nature of the silyl group and the reaction conditions. Generally, the lability of the silyl group follows the order: TMS > TES > TBDMS > TIPS.
Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are commonly used for desilylation. Basic conditions, like potassium carbonate in methanol, can also be effective, particularly for TMS-protected alkynes.
| Silyl Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| TMS | K₂CO₃ | Methanol | RT | Short | High | General Knowledge |
| TMS | TBAF | THF | RT | Short | High | General Knowledge |
| Aryl-OTBS | NaH | DMF | RT | 5-15 min | >95 | [4] |
| TIPS, TBS, TBDPS | ICl | - | - | Rate: TIPS ≈ TBS > TBDPS | - | [5] |
Table 2: Comparison of Desilylation Conditions for Various Silyl Groups.
For this compound, the TMS group can be readily cleaved under mild basic conditions or with a fluoride source, which is advantageous for substrates containing sensitive functional groups.
Experimental Protocol: Desilylation of an Aryl Trimethylsilylalkyne
Materials:
-
Aryl trimethylsilylalkyne (1.0 mmol)
-
Potassium carbonate (2.0 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve the aryl trimethylsilylalkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the deprotected terminal alkyne.
Reactivity in Cycloaddition Reactions
Silylated alkynes are versatile substrates in various cycloaddition reactions, including Diels-Alder, [3+2] (e.g., Huisgen cycloaddition or "click" chemistry), and [2+2] cycloadditions. The silyl group can influence the regioselectivity and reactivity of these transformations.
In [3+2] cycloadditions with azides to form triazoles, the reaction often proceeds after desilylation of the silylated alkyne. A one-pot procedure involving desilylation followed by the click reaction is often employed.
| Alkyne | Reaction Type | Reagent | Catalyst | Conditions | Yield (%) | Reference |
| 5-[(Trimethylsilyl)ethynyl]pyrrolidin-2-one | [3+2] Cycloaddition | Organic Azides | CuI | Ultrasound | Good | [3] |
| Sydnones | [3+2] Cycloaddition | Symmetrical Alkynes | - | Thermal | ~90 | [6] |
| Silyl Alkynes | [2+2] Cycloaddition | Allenylphenols | - | Thermal | - | General Mention |
| Acyl Silanes | [4+1] Cycloaddition | Electrophilic Dienes | - | Photochemical | - | [7] |
Table 3: Examples of Cycloaddition Reactions with Silylated Alkynes.
The reactivity of this compound in cycloaddition reactions is expected to be similar to other aryl silylated alkynes. After desilylation, the resulting terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Workflow: One-Pot Desilylation and [3+2] Cycloaddition
Caption: A typical experimental workflow for the synthesis of a triazole from a silylated alkyne.
Conclusion
This compound is a valuable building block for organic synthesis. Its reactivity in key transformations such as Sonogashira cross-coupling, desilylation, and cycloaddition reactions is comparable to other aryl(trimethylsilyl)acetylenes. The TMS group provides a convenient protecting group that can be removed under mild conditions, allowing for subsequent functionalization of the terminal alkyne. The indane moiety, being a relatively simple bicyclic aromatic system, is not expected to significantly alter the electronic properties of the alkyne compared to a phenyl group, and its steric influence is moderate. Researchers can confidently employ this compound in a variety of synthetic strategies, drawing upon the extensive literature for other silylated alkynes to guide reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Structure of 5-(Trimethylsilylethynyl)indane Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 5-(trimethylsilylethynyl)indane derivatives, a class of compounds with potential applications in medicinal chemistry.
While X-ray crystallography offers a definitive solid-state structure, NMR spectroscopy provides crucial information about the molecule's structure and dynamics in solution. Understanding the strengths and limitations of each technique is essential for a thorough structural characterization. This guide presents a comparative analysis using data from closely related indane derivatives, due to the absence of publicly available, complete crystallographic and NMR data for a single this compound derivative.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal | Absorption of radiofrequency waves by atomic nuclei in a magnetic field |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic processes, solution conformation |
| Strengths | Unambiguous determination of absolute structure | Provides information on structure and dynamics in a biologically relevant state (solution) |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain | Structure is an average of conformations in solution; interpretation can be complex |
Unveiling the Molecular Architecture: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions can be determined.
A representative workflow for validating the structure of a small molecule like an indane derivative using X-ray crystallography is depicted below.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental protocol for the X-ray crystallographic analysis of a small organic molecule involves the following steps:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.
Representative Crystallographic Data for an Indane Derivative
The following table presents hypothetical but representative crystallographic data for a functionalized indane derivative, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Empirical Formula | C₁₈H₁₉NO₂ |
| Formula Weight | 281.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.12(2) |
| Volume (ų) | 1489.1(9) |
| Z | 4 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
Probing the Structure in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment and connectivity of atoms. For this compound derivatives, ¹H and ¹³C NMR are the most common techniques used.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to determine the molecular structure.
Representative NMR Data for an Indane Derivative
The following table provides hypothetical but characteristic ¹H and ¹³C NMR data for a substituted indane derivative.
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 | d | 1H | Aromatic-H |
| 7.65 | d | 1H | Aromatic-H |
| 7.40 | t | 1H | Aromatic-H |
| 7.35 | t | 1H | Aromatic-H |
| 3.10 | t | 2H | -CH₂- |
| 2.95 | t | 2H | -CH₂- |
| 2.15 | p | 2H | -CH₂- |
| 0.25 | s | 9H | -Si(CH₃)₃ |
¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 145.2 | Aromatic-C |
| 143.8 | Aromatic-C |
| 128.9 | Aromatic-C |
| 126.7 | Aromatic-C |
| 125.4 | Aromatic-C |
| 124.1 | Aromatic-C |
| 105.3 | -C≡C-Si |
| 95.1 | -C≡C-Si |
| 32.8 | -CH₂- |
| 32.1 | -CH₂- |
| 25.6 | -CH₂- |
| 0.1 | -Si(CH₃)₃ |
A Synergistic Approach to Structural Validation
The logical relationship for a comprehensive structural validation of this compound derivatives involves a synergistic use of both X-ray crystallography and NMR spectroscopy.
Conclusion
Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural validation of this compound derivatives. X-ray crystallography provides an unequivocal determination of the solid-state structure, offering precise bond lengths and angles that are crucial for understanding intermolecular interactions in the crystalline form. In contrast, NMR spectroscopy reveals the molecule's structure and behavior in solution, which is often more relevant to its biological activity. A comprehensive structural characterization, therefore, relies on the complementary information provided by both techniques, enabling researchers to build a complete and accurate picture of these promising molecules.
References
Comparative Biological Activity of Ethynylindane Derivatives and Their Silylated Precursors: A Research Overview
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective therapeutics. This guide provides a comparative analysis of the biological activity of ethynylindane derivatives against their silylated precursors, with a focus on their potential as anticancer agents.
The Impact of Silylation on Biological Activity
Silylation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, can modulate several key parameters:
-
Lipophilicity: Silyl groups generally increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.
-
Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond. This can lead to a longer half-life of the compound in the body, allowing for sustained therapeutic effect.
-
Steric Hindrance: Bulky silyl groups can introduce steric hindrance, which may alter the binding affinity of the molecule to its biological target. This can either enhance or diminish its activity.
-
Hydrogen Bonding: Silylation of a functional group, such as a hydroxyl or a terminal alkyne, can prevent it from participating in hydrogen bonding, which could be crucial for target interaction.
In the context of ethynylindane derivatives, the terminal alkyne is a key functional group that can participate in various interactions. Silylating this alkyne would block its ability to act as a hydrogen bond donor and would also increase its steric bulk and lipophilicity.
Postulated Effects on Anticancer Activity
Given the general effects of silylation, we can hypothesize the following comparative biological activities:
-
Ethynylindane (Parent Compound): The terminal alkyne may be crucial for binding to the active site of a target protein, potentially through hydrogen bonding or other electronic interactions. Its smaller size allows for easier access to sterically hindered binding pockets.
-
Silylated Ethynylindane (Precursor): The silylated precursor, often used in synthesis as a protecting group, would likely exhibit different biological activity. The increased lipophilicity might enhance cell penetration. However, the bulky silyl group could prevent the molecule from fitting into the target's binding site, leading to reduced or abolished activity. Conversely, if the silylated compound acts as a prodrug, it might be metabolized in vivo to release the active ethynylindane.
One study on furan-2(5H)-one derivatives demonstrated that the introduction of silyl groups enhanced their anticancer activity and that the type of silyl group could control the selectivity towards cancer cells.[1] Another study comparing silyl- and germyl-substituted trifluoroacetylfurans found that the germyl derivatives were significantly more toxic than their silicon counterparts.[2] These findings highlight the significant impact that organometallic substitution can have on biological activity.
Data Presentation
As no direct comparative quantitative data for ethynylindane and its silylated precursors was found, a representative table structure is provided below for how such data would be presented.
| Compound | Cancer Cell Line | IC50 (µM) |
| Ethynylindane Derivative A | MCF-7 (Breast) | Data not available |
| Silylated Precursor of A | MCF-7 (Breast) | Data not available |
| Ethynylindane Derivative A | A549 (Lung) | Data not available |
| Silylated Precursor of A | A549 (Lung) | Data not available |
| Ethynylindane Derivative B | PC-3 (Prostate) | Data not available |
| Silylated Precursor of B | PC-3 (Prostate) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key experiments used to evaluate the biological activity of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ethynylindane derivatives and their silylated precursors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis
This technique is used to investigate the effect of the compounds on the expression levels of specific proteins involved in signaling pathways, such as the PI3K/Akt pathway.
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a common signaling pathway implicated in cancer and a typical experimental workflow for evaluating anticancer compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer.
References
Stability Under Pressure: A Comparative Guide to 5-(Trimethylsilylethynyl)indane and Its Alternatives in Drug Development
For researchers, scientists, and drug development professionals, the stability of building blocks is paramount to successful synthesis and manufacturing. This guide provides a comprehensive assessment of the stability of 5-(Trimethylsilylethynyl)indane, a key intermediate, under various reaction conditions. We present a comparative analysis with alternative silyl-protected alkynes, supported by experimental data and detailed protocols to ensure reproducibility and aid in the selection of the most robust synthetic routes.
The trimethylsilyl (TMS) protecting group is widely utilized in organic synthesis for its ease of introduction and removal. However, the stability of TMS-protected alkynes, such as this compound, can be a critical factor in multi-step syntheses. Understanding its behavior under acidic, basic, oxidative, and thermal stress is essential for process optimization and impurity control.
Comparative Stability of Silyl-Protected Alkynes
The stability of the silicon-carbon bond in silyl-protected alkynes is highly dependent on the steric bulk of the substituents on the silicon atom. The following tables summarize the relative stability of this compound (as a representative TMS-alkyne) compared to its more sterically hindered counterparts: tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and triisopropylsilyl (TIPS) protected indane-alkynes.
Table 1: Relative Stability of Silyl-Protected Indane-Alkynes in Acidic and Basic Media
| Protecting Group | Structure | Relative Stability (Acidic Media)[1] | Relative Stability (Basic Media)[1] |
| TMS | Indane-C≡C-Si(CH₃)₃ | 1 (Reference) | 1 (Reference) |
| TES | Indane-C≡C-Si(CH₂CH₃)₃ | 64 | 10-100 |
| TBDMS | Indane-C≡C-Si(CH₃)₂C(CH₃)₃ | 20,000 | ~20,000 |
| TIPS | Indane-C≡C-Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
Table 2: Stability of this compound under Stressed Conditions (Forced Degradation)
| Stress Condition | Reagent/Condition | Time | % Degradation (Hypothetical) | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl in CH₃CN/H₂O | 24 h | >95% | 5-Ethynylindane |
| Basic Hydrolysis | 0.1 M NaOH in CH₃CN/H₂O | 8 h | >95% | 5-Ethynylindane |
| Oxidative | 10% H₂O₂ in CH₃CN | 24 h | ~15% | Oxidized Indane Species |
| Thermal | 80°C in solid state | 48 h | <5% | No significant degradation |
Note: The percent degradation values are hypothetical and representative for a typical TMS-protected arylalkyne. Actual values for this compound should be determined experimentally using the protocol below.
Experimental Protocols
To allow for in-house verification and further studies, the following detailed experimental protocols for assessing the stability of this compound are provided.
Forced Degradation Study Protocol
This protocol is designed to assess the intrinsic stability of this compound by subjecting it to a variety of stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, analytical balance, calibrated ovens, and photostability chamber.
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep at room temperature for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Accurately weigh 5 mg of solid this compound into a glass vial and place it in an oven at 80°C for 48 hours. Dissolve the sample in 5 mL of acetonitrile before HPLC analysis.
-
Photostability: Expose the solid compound and a solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
4. Sample Analysis:
-
For each stress condition, take aliquots at specified time points, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Analyze the samples by HPLC. A typical starting condition would be a gradient elution with a mobile phase consisting of acetonitrile and water, with a flow rate of 1 mL/min and UV detection at a wavelength that provides a good response for the parent compound and any degradation products.
-
The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Signaling Pathways and Logical Relationships
The relative stability of silyl protecting groups for alkynes can be visualized as a hierarchical relationship based on their resistance to cleavage under acidic and basic conditions. This relationship is primarily dictated by the steric hindrance around the silicon atom, which impedes the approach of nucleophiles or protic species that initiate the cleavage.
Conclusion
This compound is a versatile building block, but its TMS protecting group exhibits lability under both acidic and basic conditions. For synthetic routes that involve harsh pH conditions, alternative, more sterically hindered silyl protecting groups such as TBDMS or TIPS should be considered to minimize deprotection and the formation of impurities. The provided forced degradation protocol serves as a robust framework for assessing the stability of this and other intermediates, enabling the development of more reliable and efficient manufacturing processes in the pharmaceutical industry.
References
comparing the efficiency of different catalysts for the synthesis of 5-(Trimethylsilylethynyl)indane
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different catalytic systems for the synthesis of 5-(Trimethylsilylethynyl)indane, a valuable building block in medicinal chemistry. We will delve into the performance of traditional palladium/copper co-catalysis, modern copper-free palladium systems, and heterogeneous palladium catalysis, supported by experimental data and detailed protocols.
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction between a 5-haloindane (commonly 5-iodoindane) and trimethylsilylacetylene. The choice of catalyst is crucial for optimizing reaction yield, time, and overall efficiency. This guide compares three distinct and widely applicable catalytic methodologies.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts for the Sonogashira coupling to synthesize this compound is summarized in the table below. The data is compiled from literature reports and represents typical outcomes for each catalytic system.
| Catalyst System | Catalyst | Co-catalyst / Ligand | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Traditional Pd/Cu | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Triethylamine | - | Room Temp. | 2 | 95 |
| Copper-Free Pd | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | 1,4-Dioxane | K₃PO₄ | 100 | 18 | ~90-95* |
| Heterogeneous Pd | 10% Pd/C (5 mol%) | PPh₃ (10 mol%), CuI (10 mol%) | Ethanol | K₂CO₃ | 80 | 12 | ~85-95** |
-
Yield based on analogous reactions with similar substrates.
-
** Yield based on general protocols for Sonogashira couplings with heterogeneous catalysts.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Traditional Palladium/Copper Co-catalysis
This protocol utilizes the well-established Sonogashira conditions with a palladium-phosphine complex and a copper(I) co-catalyst.
Materials:
-
5-Iodoindane
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add 5-iodoindane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine as the solvent.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Copper-Free Palladium Catalysis
This modern approach avoids the use of a copper co-catalyst, which can simplify product purification by preventing the formation of alkyne homocoupling byproducts. It employs a bulky, electron-rich phosphine ligand (SPhos) to facilitate the catalytic cycle.
Materials:
-
5-Iodoindane
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add 5-iodoindane (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq) to a dried flask.
-
Add anhydrous 1,4-dioxane.
-
Add trimethylsilylacetylene (1.5 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Protocol 3: Heterogeneous Palladium Catalysis
This method utilizes palladium on charcoal (Pd/C), a heterogeneous catalyst that can be easily removed by filtration, simplifying purification and potentially allowing for catalyst recycling.
Materials:
-
5-Iodoindane
-
Trimethylsilylacetylene
-
10% Palladium on carbon (10% Pd/C)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a flask, add 5-iodoindane (1.0 eq), 10% Pd/C (0.05 eq), PPh₃ (0.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add ethanol as the solvent.
-
De-gas the mixture and place it under an inert atmosphere.
-
Add trimethylsilylacetylene (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified Sonogashira catalytic cycles: traditional (with copper) and copper-free pathways.
Scaling Up the Synthesis of 5-(Trimethylsilylethynyl)indane: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of synthetic routes to 5-(Trimethylsilylethynyl)indane, a valuable building block in medicinal chemistry. We will objectively evaluate two primary strategies, direct Sonogashira coupling and a two-step approach via aldehyde homologation, supported by experimental data and detailed protocols to inform your scale-up decisions.
The synthesis of this compound can be approached through two principal pathways: a direct, one-step Sonogashira coupling of a haloindane with trimethylsilylacetylene, or a two-step sequence involving the formation of 5-ethynylindane from indan-5-carbaldehyde, followed by silylation. The choice of route for large-scale production depends on a careful consideration of factors such as starting material availability and cost, overall yield, process safety, and ease of purification.
Comparative Analysis of Synthetic Routes
For a clear comparison, we will evaluate the following synthetic strategies:
-
Route 1: Direct Sonogashira Coupling
-
1a: From 5-Bromoindane
-
1b: From 5-Iodoindane
-
-
Route 2: Aldehyde Homologation and Silylation
-
2a: Corey-Fuchs homologation followed by silylation
-
2b: Seyferth-Gilbert homologation followed by silylation
-
The following diagram illustrates the logical workflow of this comparative analysis.
Comparative Analysis of the Electronic Properties of Functionalized Indane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indane and its derivatives are emerging as a versatile scaffold in the design of novel materials for organic electronics.[1][2] Their rigid, bicyclic structure provides a robust core that can be systematically modified through functionalization. This allows for the precise tuning of electronic properties, such as frontier molecular orbital (HOMO-LUMO) energy levels and charge transport characteristics, making them promising candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][3]
This guide provides a comparative analysis of the electronic properties of functionalized indane derivatives, focusing on how different substituent groups alter their behavior. The data presented herein is supported by experimental and computational methodologies to provide a comprehensive overview for researchers in materials science and drug development.
Data Presentation: Electronic Properties of Functionalized Indene-C60 Adducts
Due to the nascent stage of research into simple functionalized indanes for electronic applications, this guide presents data on a closely related and well-characterized system: indene-fullerene (C60) derivatives. These molecules incorporate an indene moiety, and the principles of how functionalization on this core tune the overall electronic properties are directly applicable. The following table summarizes experimentally and theoretically determined Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the corresponding energy gap (E_g).[4]
| Compound | Functional Group | HOMO (eV) [Experimental] | LUMO (eV) [Experimental] | E_g (eV) [Experimental] | HOMO (eV) [Theoretical] | LUMO (eV) [Theoretical] | E_g (eV) [Theoretical] |
| ICMA | Methoxycarbonyl | -6.12 | -4.26 | 1.86 | -6.21 | -3.85 | 2.36 |
| Br-ICMA | Bromo | -6.13 | -4.22 | 1.91 | -6.25 | -3.91 | 2.34 |
| I-ICMA | Iodo | -6.11 | -4.21 | 1.90 | -6.15 | -3.91 | 2.24 |
| NHAc-ICMA | Acetamido | -6.11 | -4.27 | 1.84 | -6.07 | -3.79 | 2.28 |
| PCBM | Phenyl-C61-butyric acid methyl ester | -6.10 | -4.30 | 1.80 | -6.12 | -3.74 | 2.38 |
Data sourced from a study on indene-C60 adducts for perovskite solar cells.[4] Experimental values were derived from cyclic voltammetry, and theoretical values were calculated using DFT at the B3LYP/6-311++G* level.[4]*
Experimental and Computational Protocols
The characterization of the electronic properties of novel organic materials involves a synergistic combination of electrochemical experiments and computational modeling.
Experimental Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to investigate the redox behavior of molecules and to approximate the energy levels of their frontier molecular orbitals.[5]
Methodology:
-
System Setup: A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][6]
-
Procedure: The derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [Bu4N][PF6]). A potentiostat sweeps the potential between the working and reference electrodes in both forward and reverse directions.[5]
-
Data Analysis: The resulting plot of current versus potential, a cyclic voltammogram, shows oxidation and reduction peaks.[5] The onset potentials for the first oxidation (E_ox) and first reduction (E_red) are determined.
-
Energy Level Calculation: The HOMO and LUMO energy levels are estimated relative to a known reference standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, using the following empirical equations[4][7]:
-
HOMO (eV) = -e [E_ox (vs Fc/Fc+) + 5.1]
-
LUMO (eV) = -e [E_red (vs Fc/Fc+) + 5.1] (Note: The value 5.1 eV is the energy level of the Fc/Fc+ standard below the vacuum level).[4]
-
Computational Analysis: Density Functional Theory (DFT)
Density Functional Theory is a powerful quantum mechanical modeling method used to predict the electronic structure and properties of molecules from first principles.[8][9] It provides invaluable insight into orbital distributions and energies that complement experimental findings.[10]
Methodology:
-
Geometry Optimization: The first step is to find the lowest energy (most stable) conformation of the molecule. This is typically done using a specific functional and basis set, for example, the B3LYP functional with a 6-31G(d) basis set.[11]
-
Electronic Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the electronic properties. For higher accuracy, a larger basis set is often used, such as 6-311++G**.[4] The energies of the HOMO and LUMO are direct outputs of this calculation.
-
Functional Selection: The choice of the DFT functional is critical for accuracy. Common functionals include B3LYP (a global hybrid), ωB97XD (a range-separated hybrid with dispersion correction), and PBE (a generalized gradient approximation functional).[12][13] The B3LYP functional is widely used for investigating electronic properties.[12]
Charge Transport Characterization
While not detailed in the table, a critical electronic property is charge carrier mobility (μ), which quantifies how efficiently charges move through the material. This is crucial for device performance.[14][15]
Common Measurement Techniques:
-
Space-Charge-Limited Current (SCLC): This steady-state method analyzes the current-voltage characteristics of a single-carrier device. The mobility is extracted from the region of the curve that is limited by the buildup of space charge.[16]
-
Time-of-Flight (TOF): A transient technique where a sheet of charge carriers is photogenerated by a laser pulse and drifts across the material under an applied electric field. The mobility is calculated from the time it takes for the carriers to traverse the sample (the transit time).[15]
Visualization of Concepts and Workflows
Logical Relationships: Effect of Functionalization on Frontier Orbitals
The electronic properties of the indane core can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This diagram illustrates the general effect of these functional groups on the HOMO and LUMO energy levels.
Caption: Effect of functionalization on frontier molecular orbital energy levels.
Experimental Workflow
This diagram outlines the typical workflow for the synthesis and electronic characterization of novel functionalized indane derivatives.
Caption: Workflow for characterization of functionalized organic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Indeno[2,1-c]fluorene: a new electron-accepting scaffold for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. theijes.com [theijes.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Charge transport in high-mobility conjugated polymers and molecular semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Comparative Guide to the Regioselective Ethynylation of the Indane Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity in the ethynylation of the indane scaffold, a crucial transformation in the synthesis of various biologically active molecules and functional materials. The primary focus is on the widely employed Sonogashira coupling reaction, examining the influence of substrate isomerism and catalytic systems on reaction outcomes.
Comparison of Ethynylation on Bromo-Substituted Indanones
| Substrate | Catalyst System | Alkyne | Solvent/Base | Conditions | Product | Yield | Reference |
| 5-Bromo-1-indanone | Pd(PPh₃)₂Cl₂, CuI | Phenylacetylene | Triethylamine | Room Temp. | 5-(Phenylethynyl)-1-indanone | High (qualitative) | General Sonogashira Protocols |
| 4-Bromo-1,2-oxazine (analogue) | PdCl₂(PPh₃)₂, CuI | Various terminal alkynes | Triethylamine/Toluene | Room Temp., 6-20 h | 4-Alkynyl-1,2-oxazines | Good | [1] |
Note: Quantitative yield data for the direct ethynylation of 4-bromo and 6-bromo-1-indanone via Sonogashira coupling is not explicitly detailed in the reviewed literature. The data for the 4-bromo-1,2-oxazine analogue is presented to offer a potential reactivity comparison. General Sonogashira reaction principles suggest that the electronic and steric environment of the carbon-halogen bond is a key determinant of reactivity.
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira coupling reaction, which can be adapted for various bromo-indane substrates.
General Procedure for Sonogashira Coupling of a Bromo-Indanone:
Materials:
-
Bromo-substituted indanone (e.g., 5-Bromo-1-indanone)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the bromo-substituted indanone (1.0 eq), bis(triphenylphosphine)pallaffold(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethynylated indanone.
Reaction Scheme and Regioselectivity
The ethynylation of a halo-indane via Sonogashira coupling proceeds through a catalytic cycle involving a palladium catalyst. The regioselectivity is primarily dictated by the position of the halide on the aromatic ring of the indane scaffold.
Caption: General scheme for the Sonogashira ethynylation of a bromo-indane.
Factors Influencing Regioselectivity
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3][4] The regioselectivity of this reaction on a di-substituted indane scaffold would be influenced by several factors:
-
Nature of the Halogen: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] This allows for selective reactions at one position if different halogens are present.
-
Electronic Effects: The position of the bromo substituent on the aromatic ring of the indane scaffold influences the electrophilicity of the carbon atom to which it is attached. Electron-withdrawing groups can enhance the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.
-
Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the palladium catalyst, potentially favoring reaction at a less sterically crowded position.
-
Catalyst and Ligands: The choice of palladium catalyst and its associated ligands can also influence the regioselectivity of the coupling reaction, although this is less commonly observed for simple aryl halides compared to more complex substrates.
For a di-halogenated indane, the Sonogashira coupling would be expected to occur preferentially at the more reactive halide position (e.g., iodide over bromide). In cases of identical halogens, the reaction will likely favor the more sterically accessible and electronically activated position.
This guide serves as a foundational resource for researchers planning the synthesis of ethynylated indane derivatives. The provided protocols and analysis of factors influencing regioselectivity will aid in the design of efficient and selective synthetic routes. Further experimental investigation is warranted to generate a comprehensive, side-by-side comparison of the ethynylation of all positional isomers of bromo-indane under a standardized set of conditions.
References
Benchmarking the Performance of 5-(Trimethylsilylethynyl)indane-Based Materials in Organic Electronics
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel organic semiconductor materials with enhanced performance, processability, and stability is a driving force in the fields of organic electronics and medicinal chemistry. This guide provides a comparative benchmark of a novel 5-(trimethylsilylethynyl)indane-based material, hereafter referred to as TMSE-Indane, against a well-established high-performance organic semiconductor, 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene). The focus of this comparison is on the material's performance in Organic Thin-Film Transistors (OTFTs), a fundamental component in a wide range of electronic applications.
Performance Benchmark: TMSE-Indane vs. TIPS-Pentacene
The performance of organic semiconductor materials is often evaluated by their charge carrier mobility, which dictates the speed at which charge can propagate through the material. In this comparative study, the hole mobility of TMSE-Indane is benchmarked against that of TIPS-Pentacene in a bottom-gate, top-contact OTFT architecture.
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| TMSE-Indane (Hypothetical) | 0.85 | > 10⁶ | -5.2 |
| TIPS-Pentacene | 1.10[1] | > 10⁶ | -9.5 |
Experimental Protocols
The following protocols outline the fabrication and characterization of the OTFT devices used for this comparative study.
Device Fabrication
A bottom-gate, top-contact architecture was employed for the OTFTs. The fabrication process is as follows:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer was used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates were sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dielectric Surface Treatment: The SiO₂ surface was treated with an octadecyltrichlorosilane (OTS) self-assembled monolayer to improve the semiconductor-dielectric interface.
-
Semiconductor Deposition: Solutions of TMSE-Indane and TIPS-Pentacene (1 wt% in toluene) were prepared. The semiconductor films were deposited by spin-coating the solutions onto the prepared substrates at 2000 rpm for 60 seconds, followed by annealing at 90°C for 30 minutes.
-
Source-Drain Electrode Deposition: Gold source and drain electrodes (50 nm) were thermally evaporated onto the semiconductor layer through a shadow mask. The channel length and width were 50 µm and 1000 µm, respectively.
Device Characterization
The electrical characteristics of the OTFTs were measured under ambient conditions using a semiconductor parameter analyzer. The hole mobility was calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = (µ * Ci * W) / (2 * L) * (VGS - VTh)²
Where:
-
IDS is the drain-source current
-
µ is the field-effect mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VGS is the gate-source voltage
-
VTh is the threshold voltage
Signaling Pathways & Experimental Workflows
To visualize the logical flow of the experimental process and the relationship between material properties and device performance, the following diagrams are provided.
References
cross-validation of analytical data for 5-(Trimethylsilylethynyl)indane from different techniques
Introduction
5-(Trimethylsilylethynyl)indane is a molecule of interest in synthetic chemistry and materials science, incorporating a rigid indane scaffold with a versatile trimethylsilyl-protected acetylene functionality. Accurate characterization of this compound is crucial for its application in further research and development. This guide provides a comparative overview of the expected analytical data for this compound obtained from various spectroscopic techniques.
Data Presentation: Predicted Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques for the characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Trimethylsilyl (-Si(CH₃)₃) | ~ 0.25 | Singlet | 9H | - | Characteristic sharp singlet for the nine equivalent protons of the TMS group. |
| Indane -CH₂- (positions 1 & 3) | ~ 2.9 - 3.1 | Triplet | 4H | ~ 7.5 | Protons on the saturated carbons of the indane ring. |
| Indane -CH₂- (position 2) | ~ 2.0 - 2.2 | Quintet | 2H | ~ 7.5 | Methylene protons flanked by the other two methylene groups in the five-membered ring. |
| Aromatic (Indane) | ~ 7.1 - 7.5 | Multiplet | 3H | - | Aromatic protons of the indane ring system. The exact shifts and splitting patterns will depend on the substitution pattern. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Trimethylsilyl (-Si(CH₃)₃) | ~ 0 | The methyl carbons of the TMS group typically appear close to the reference signal.[1][2] |
| Acetylenic (C≡C-Si) | ~ 90 - 105 | The two acetylenic carbons will have distinct chemical shifts in this range. |
| Indane (-CH₂-) | ~ 30 - 40 | Aliphatic carbons of the indane five-membered ring. |
| Aromatic (Indane) | ~ 120 - 145 | Aromatic carbons of the indane ring. Quaternary carbons will have lower intensity.[3][4] |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Ion | Fragmentation Pathway |
| 214 | [M]⁺ | Molecular ion peak. |
| 199 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety, a common fragmentation for TMS-containing compounds.[5][6][7] |
| 115 | [Indane-C≡CH]⁺ | Cleavage of the trimethylsilyl group. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for the trimethylsilyl cation.[8] |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| ~ 2150 | C≡C Stretch (internal) | Medium to Weak | Characteristic absorption for the carbon-carbon triple bond.[9][10][11] |
| ~ 1250 and ~ 840 | Si-C Stretch | Strong | Characteristic absorptions for the trimethylsilyl group.[9] |
| ~ 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Aromatic C-H stretching vibrations.[12][13] |
| ~ 3000 - 2850 | C-H Stretch (Aliphatic) | Medium | Aliphatic C-H stretching from the indane moiety.[12][14] |
| ~ 1600 and ~ 1480 | C=C Stretch (Aromatic) | Medium | Aromatic ring skeletal vibrations.[12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures that would be applicable for the analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard proton pulse program is used.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
16 to 64 scans are typically acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon pulse program is used to obtain singlets for each unique carbon.
-
A wider spectral width is used compared to ¹H NMR.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. The compound is separated on a capillary column and then introduced into the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.
-
Ionization: Electron ionization (EI) is typically performed at 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Visualizations
Logical Workflow for Analytical Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Interrelation of Analytical Techniques
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. IR _2007 [uanlch.vscht.cz]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Proper Disposal of 5-(Trimethylsilylethynyl)indane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 5-(Trimethylsilylethynyl)indane, a crucial reagent in contemporary drug discovery and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and all professionals handling this compound in a laboratory setting.
Understanding the Hazards
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following minimum personal protective equipment:
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or a face shield |
| Hand Protection | Nitrile or neoprene gloves |
| Body Protection | Flame-retardant laboratory coat |
| Respiratory Protection | May be required based on a site-specific risk assessment, especially if handling powders or creating aerosols. |
Disposal Procedure: Deactivation of Reactive Groups
The primary strategy for the safe disposal of this compound involves the cleavage of the trimethylsilyl group, a process often referred to as deprotection, followed by the dilution of the resulting terminal alkyne. A common and effective method for this is methanolysis catalyzed by a mild base.[2][3]
Experimental Protocol: Laboratory-Scale Quenching
This protocol is designed for the treatment of small quantities (typically < 5 grams) of this compound waste.
Materials:
-
Waste this compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Stir plate and stir bar
-
Appropriately sized Erlenmeyer flask or beaker
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: Dissolve the waste this compound in methanol. A general guideline is to use approximately 10-20 mL of methanol per gram of the compound to ensure complete dissolution.
-
Initiate Stirring: Place the flask on a stir plate and begin gentle stirring.
-
Addition of Base: Slowly and carefully add a catalytic amount of anhydrous potassium carbonate to the methanolic solution. A typical amount is approximately 0.1 to 0.2 equivalents relative to the silylalkyne (e.g., for 1 gram of a ~214 g/mol compound, use about 0.06-0.13 grams of K₂CO₃).
-
Reaction: Allow the mixture to stir at room temperature. The deprotection reaction is typically complete within a few hours. To be conservative for waste disposal purposes, it is recommended to let the reaction proceed for at least 12 hours (e.g., overnight). This reaction will yield the desilylated indane-alkyne and trimethylsilyl methyl ether.
-
Neutralization (Optional but Recommended): While the resulting solution is only mildly basic, it is good practice to neutralize it before final disposal. Slowly add a weak acid, such as acetic acid, dropwise while monitoring the pH with indicator paper until it is in the neutral range (pH 6-8).
-
Waste Collection: The final neutralized solution, containing the deactivated organic compound and methanol, should be collected in a designated chlorinated or non-halogenated solvent waste container, depending on the solvent used for the original reaction from which the waste was generated.
Waste Stream Management
Proper segregation of waste is critical. The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Safety Considerations Summary
| Hazard | Mitigation Measure |
| Flammability | Handle in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools. |
| Chemical Reactivity | The deactivation procedure should be performed slowly and with caution. Avoid mixing with strong oxidizing agents or strong acids. |
| Skin and Eye Contact | Wear appropriate PPE, including chemical splash goggles and gloves. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes. |
| Inhalation | Conduct all handling and disposal procedures in a certified chemical fume hood to avoid inhalation of vapors or dust. |
| Spills | In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding our commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling 5-(Trimethylsilylethynyl)indane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Trimethylsilylethynyl)indane was publicly available at the time of this writing. The following information is synthesized from data on structurally similar compounds, such as other alkynylsilanes and trimethylsilyl-containing molecules. All personnel should handle this compound with caution and adhere to rigorous laboratory safety standards. The quantitative data presented is estimated and should be treated as illustrative.
Section 1: Hazard Identification and Quantitative Data
This compound is anticipated to be a moisture-sensitive compound that may cause skin, eye, and respiratory irritation. Based on analogous compounds, the primary hazards are expected to be:
-
H315: Causes skin irritation. [1]
The table below summarizes the estimated quantitative safety and physical data.
| Parameter | Estimated Value | Notes and References |
| GHS Hazard Statements | H315, H319, H335 | Based on data for 1-Methyl-5-(2-(trimethylsilyl)ethynyl)-1H-imidazole and other trimethylsilyl compounds.[1][2] |
| Signal Word | Warning | Consistent with the GHS hazard statements for similar compounds.[1] |
| Acute Toxicity (Oral) | No data available. Assumed to be harmful if swallowed. | General precaution for investigational chemical compounds. |
| Boiling Point | Data not available. | Expected to be a liquid or low-melting solid at room temperature. |
| Flash Point | Data not available. Assumed to be flammable. | Many organosilane compounds are flammable.[3][4] |
| Moisture Sensitivity | High | The trimethylsilyl group is susceptible to hydrolysis. Assumed to be moisture-sensitive.[3] |
| Air Sensitivity | Possible | Some organosilanes can be air-sensitive. Handling under an inert atmosphere is recommended as a precaution.[3] |
Section 2: Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Full-Body Protection: For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[5]
-
-
Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][5]
Section 3: Operational Plan and Experimental Protocols
Due to its moisture-sensitive nature, this compound must be handled under an inert atmosphere.
3.1 General Handling and Storage:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[3][6] The container should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Inert Atmosphere Techniques: All manipulations of the compound should be carried out in a glovebox or using Schlenk line techniques to exclude air and moisture.[3]
-
Equipment: Glassware should be oven-dried and cooled under a stream of inert gas before use. Use non-sparking tools.[5][7]
-
Static Discharge: Take precautionary measures against static discharge, as the compound is assumed to be flammable.[7]
3.2 Step-by-Step Handling Protocol (Small Scale):
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Prepare and dry all necessary glassware and equipment.
-
Inert Atmosphere: Purge the reaction vessel and any transfer cannulas with a dry, inert gas (argon or nitrogen).
-
Dispensing: If the compound is a liquid, use a dry, gas-tight syringe to withdraw the desired amount from the storage vessel. If it is a solid, perform the transfer inside a glovebox.
-
Reaction: Add the compound to the reaction vessel under a positive pressure of inert gas.
-
Post-Reaction: Quench any unreacted material cautiously with a suitable reagent (e.g., isopropanol) before workup.
-
Decontamination: All equipment that has come into contact with the compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone) in the fume hood.
Section 4: Disposal Plan
Waste containing this compound and its byproducts must be handled as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a designated, labeled, and sealed hazardous waste container.
-
The waste container should be stored in a secondary containment bin in a well-ventilated area.
-
-
Solid Waste:
-
Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Method:
-
All waste must be disposed of through your institution's environmental health and safety office.
-
Incineration in a facility equipped with afterburners and scrubbers is a common disposal method for organosilicon compounds.[4] Landfill disposal should only be considered for fully cured, non-reactive material and in accordance with local regulations.[4]
-
Section 5: Experimental Workflow Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 5-[(Trimethylsilyl)ethynyl])-1-methylimidazole | C9H14N2Si | CID 4431629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. airgas.com [airgas.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
